molecular formula C8H10N2O B2509539 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL CAS No. 1379218-50-4

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL

Cat. No.: B2509539
CAS No.: 1379218-50-4
M. Wt: 150.181
InChI Key: PWEDXSQOXUIMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEDXSQOXUIMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,8-Naphthyridin-4-ol

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is a heterocyclic motif of profound significance in medicinal chemistry and drug development.[1][2] Classified as a "privileged scaffold," this bicyclic aromatic compound, a bioisostere of quinoline, forms the core structure of numerous molecules exhibiting a vast spectrum of biological activities.[1][3] The journey of 1,8-naphthyridines from their initial synthesis to their current esteemed status was catalyzed by the discovery of nalidixic acid in 1962, the first compound of its class to show potent antibacterial activity.[1] This breakthrough laid the groundwork for the development of powerful fluoroquinolone antibiotics like enoxacin and gemifloxacin.[1][2]

Beyond their antimicrobial prowess, 1,8-naphthyridine derivatives have demonstrated remarkable potential as anticancer, antiviral, anti-inflammatory, and analgesic agents, with applications also explored in treating neurological disorders.[4][5][6][7] The strategic introduction of saturation to the core, yielding structures like this compound, imparts a three-dimensional character to the otherwise planar aromatic system. This Fsp3-richness is highly valued in modern drug discovery for enabling more specific and complex interactions with biological targets.[8]

This guide provides a comprehensive, mechanistically-grounded overview of a robust synthetic pathway to this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Strategic Synthesis Pathway: A Two-Stage Approach

The most logical and efficient route to this compound involves a two-stage process. First, the construction of a substituted 1,8-naphthyridine core containing a 4-oxo (or protected hydroxyl) functionality. Second, the diastereoselective reduction of both the pyridine ring and the carbonyl group to yield the target saturated alcohol.

G cluster_0 Stage 1: Heterocycle Construction cluster_1 Stage 2: Reductive Functionalization A 2-Aminonicotinaldehyde + Ethyl Acetoacetate B Friedländer Annulation A->B C 1,2-Dihydro-1,8-naphthyridin-4(1H)-one Intermediate B->C D Catalytic Hydrogenation C->D C->D Key Intermediate E This compound (Final Product) D->E G cluster_mech Friedländer Annulation Mechanism start 2-Aminonicotinaldehyde + Enolate of Ethyl Acetoacetate step1 Aldol Condensation start->step1 intermediate Aldol Adduct Intermediate step1->intermediate step2 Intramolecular Cyclization (Amine attacks Ester) intermediate->step2 cyclized Cyclized Intermediate step2->cyclized step3 Dehydration & Tautomerization cyclized->step3 product 2-Methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate step3->product

Caption: General mechanism for the base-catalyzed Friedländer synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminonicotinaldehyde (1.22 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as piperidine (0.1 mL) or potassium tert-butoxide (0.22 g, 2 mol%). The use of a base is crucial for generating the enolate from ethyl acetoacetate. [9]3. Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. [1][10]Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure naphthyridinone derivative. [3]

Stage 2: Reduction to this compound

With the naphthyridinone core in hand, the final step is a reduction of both the pyridine ring and the C4-carbonyl group. Catalytic hydrogenation is the method of choice for this transformation, as it is highly effective for the reduction of N-heterocycles and can simultaneously reduce the ketone under appropriate conditions. [11][12]

Expertise & Causality: Choice of Reduction Strategy

The primary challenge in this step is achieving complete reduction to the desired tetrahydro-alcohol without over-reduction or side reactions.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a robust catalyst for pyridine ring hydrogenation. However, for the concurrent reduction of the ketone, a more active catalyst like Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃) under moderate hydrogen pressure is often more effective.

  • Solvent and Additives: An acidic solvent like ethanol with a catalytic amount of acetic acid or hydrochloric acid can facilitate the reaction by protonating the nitrogen, making the ring more susceptible to hydrogenation.

  • Diastereoselectivity: The reduction of the ketone will create a new stereocenter at C4. The facial selectivity of the hydride attack (from the catalyst surface) will be influenced by the conformation of the newly formed saturated ring, often leading to a mixture of syn and anti diastereomers. The ratio must be determined experimentally.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a high-pressure hydrogenation vessel (Parr shaker apparatus), add the synthesized naphthyridinone (2.34 g, 10 mmol) and a suitable solvent such as ethanol or acetic acid (50 mL).

  • Catalyst Addition: Carefully add the hydrogenation catalyst, for instance, 10% Palladium on Carbon (10% w/w, 0.23 g) or Platinum(IV) oxide (5% w/w, 0.12 g), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-100 psi of H₂. Heat the mixture to 50-60 °C with vigorous stirring. The reaction can take from 12 to 48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup and Isolation: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. [13]5. Purification and Characterization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. The final structure and diastereomeric ratio should be confirmed by NMR spectroscopy, IR spectroscopy (disappearance of C=O stretch, appearance of O-H stretch), and High-Resolution Mass Spectrometry (HRMS). [14]

cluster_workflow Reduction Workflow A Charge Parr Reactor: Naphthyridinone, Solvent, Catalyst B Purge with N₂ then H₂ A->B C Pressurize with H₂ (50-100 psi) Heat (50-60 °C) B->C D Monitor H₂ Uptake C->D E Reaction Complete D->E F Cool, Vent, Purge with N₂ E->F G Filter through Celite® to remove catalyst F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Purification (Chromatography/Recrystallization) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the catalytic hydrogenation step.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, and expected outcomes for the .

StepReactionKey Reagents & CatalystConditionsTypical YieldKey Intermediate/Product
1Friedländer Annulation2-Aminonicotinaldehyde, Ethyl acetoacetate, Piperidine (cat.)Ethanol, Reflux (80 °C), 4-6h75-90%Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
2Catalytic HydrogenationPtO₂ or Pd/C, H₂ gasEthanol/AcOH, 50-100 psi, 50-60 °C, 12-48h60-85%This compound

Conclusion and Future Perspectives

This guide outlines a robust and reproducible two-stage synthesis for this compound, grounded in well-established synthetic methodologies. The pathway leverages the efficiency of the Friedländer annulation to construct the core heterocycle, followed by a catalytic hydrogenation step to achieve the desired saturated alcohol. This approach provides a solid foundation for researchers and drug development professionals to access this valuable scaffold. Further optimization of the reduction step to control the C4-stereochemistry, perhaps through chiral catalysts or substrate-directed reductions, represents an important avenue for future research, enabling the synthesis of enantiopure compounds for more precise pharmacological evaluation.

References

  • discovery and history of 1,8-naphthyridine compounds - Benchchem.
  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Applic
  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | Request PDF.
  • Synthesis of 1,8-naphthyridines: a recent upd
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - Beilstein Journals.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - NIH.
  • naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas - Beilstein Archives.
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC.
  • A catalyst-free and eco-friendly approach to synthesis of 1,8-naphthyridines via natural deep eutectic solvents - ACG Public

Sources

A Predictive Spectroscopic Guide to 1,2,3,4-Tetrahydro-1,8-Naphthyridin-4-ol: An In-Depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and reasoned spectroscopic profile. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this and related N-heterocyclic scaffolds. Each section elucidates the theoretical underpinnings of the spectroscopic technique, provides detailed experimental protocols, and culminates in a thorough interpretation of the predicted data, emphasizing the causal relationships between molecular structure and spectral features.

Introduction: The Structural Significance and Analytical Challenge

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisostere for arginine in the design of therapeutics targeting protein-protein interactions, such as integrin inhibitors.[1][2][3] The introduction of a hydroxyl group at the 4-position to create this compound introduces a key hydrogen bonding motif and a potential site for further functionalization, making its unambiguous structural confirmation paramount.

This guide addresses the current gap in available empirical data by providing a predictive yet scientifically rigorous examination of its spectroscopic characteristics. By dissecting the molecule's constituent parts—a fused pyridine and piperidine ring system, a secondary amine, and a secondary alcohol—we can forecast its spectral behavior with a high degree of confidence. This approach not only serves as a practical reference for the identification of the title compound but also as an educational tool for understanding the complex interplay of functional groups in spectroscopic analysis.

A plausible synthetic route to obtain the target compound would involve the reduction of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, a known analogue. This transformation could be achieved using standard reducing agents such as sodium borohydride, providing a starting point for researchers seeking to synthesize and verify the predictions laid out in this guide.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of hydrogen atoms within a molecule. The predicted spectrum of this compound is expected to display distinct signals for each of its unique proton environments, influenced by the electronic effects of the aromatic ring, the secondary amine, and the secondary alcohol.

Causality of Predicted Chemical Shifts and Coupling Patterns

The aromatic protons (H-5, H-6, H-7) are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the pyridine ring current. Specifically, H-7, being adjacent to the electron-withdrawing nitrogen atom, will likely be the most downfield of the three. The protons on the saturated piperidine ring (H-2, H-3, H-4) will reside in the more shielded, upfield region. The H-4 proton, attached to the same carbon as the electronegative hydroxyl group, is anticipated to be the most downfield of the aliphatic protons (around δ 4.5-5.0 ppm). The protons at C-2, adjacent to the secondary amine, will also experience some deshielding. The methylene protons at C-3 will likely show complex splitting patterns due to coupling with protons at both C-2 and C-4. The exchangeable protons of the N-H and O-H groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[4]

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-77.8 - 8.0Doublet of doublets (dd)J ≈ 4.5, 1.5
H-57.2 - 7.4Doublet of doublets (dd)J ≈ 7.5, 1.5
H-66.6 - 6.8Doublet of doublets (dd)J ≈ 7.5, 4.5
N1-H4.0 - 5.5Broad singlet (br s)-
H-44.6 - 4.9Triplet (t) or multiplet (m)J ≈ 4.0
C4-OH3.0 - 5.0Broad singlet (br s)-
H-23.3 - 3.6Multiplet (m)-
H-31.9 - 2.2Multiplet (m)-
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (N-H and O-H).[5]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • D₂O Exchange: To confirm the identity of N-H and O-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons should disappear or significantly diminish.[4]

Visualization: Predicted ¹H NMR Assignments

G cluster_mol This compound cluster_labels Predicted Proton Environments mol H7 H-7 H5 H-5 H6 H-6 NH N1-H H4 H-4 OH C4-OH H2 H-2 H3 H-3 G M_H [M+H]⁺ m/z 151.1 M_H_H2O [M+H - H₂O]⁺ m/z 133.1 M_H->M_H_H2O - H₂O Alpha_Frag α-Cleavage Fragments M_H->Alpha_Frag Ring Cleavage

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis for this compound, a molecule of significant interest in contemporary drug discovery. By applying fundamental principles of spectroscopy and drawing analogies from related structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols and interpretations offer a self-validating framework for researchers to confirm the synthesis and purity of this compound. This document is intended to serve as a valuable resource, enabling scientists to confidently identify and characterize this important heterocyclic scaffold in their research and development endeavors.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ACS Publications. Retrieved from [Link]

  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]

  • Zhang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-235. [Link]

  • Perrone, E., et al. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041. [Link]

  • University of Regensburg. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Wang, B., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11438-11449. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2004). The Journal of Organic Chemistry, 69(25), 8829–8835. [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

  • Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and modelling study. Magnetic Resonance in Chemistry, 43(5), 399-415. [Link]

  • Lippa, R. A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20268. [Link]

  • Abraham, R. J., & Reid, M. (2001). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Beilstein Archives.
  • Mansour, T. S. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
  • Organic Chemistry Explained. (2022, July 31). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines [Video]. YouTube.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry LibreTexts. (2023, August 29).
  • University of Colorado Boulder. (n.d.).
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.

Sources

Technical Guide: Crystal Structure & Engineering of Substituted Tetrahydro-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, most notably as a conformationally restricted bioisostere of arginine. Its crystallographic significance lies in its dual nature: a rigid, planar pyridine ring fused to a flexible, puckered piperidine ring. This guide dissects the structural dynamics, supramolecular synthons, and experimental protocols required to characterize these compounds, with a specific focus on their application as integrin


 antagonists.

Structural Architecture & Crystallographic Metrics[1]

Core Geometry: The Hybrid Scaffold

The tetrahydro-1,8-naphthyridine system is a bicyclic heterocycle where the aromaticity is confined to the pyridine ring (N1-C4a). The saturated ring (N8-C5) introduces chirality and conformational flexibility.

  • Pyridine Ring (Planar): Atoms N1, C2, C3, C4, and C4a are coplanar (

    
     hybridized).
    
  • Piperidine Ring (Puckered): The 5,6,7,8-tetrahydro ring typically adopts a half-chair or distorted envelope conformation in the solid state to minimize torsional strain and 1,3-diaxial interactions.

  • N8 Geometry: The nitrogen at position 8 is

    
     hybridized (pyramidal) but often exhibits flattened geometry due to conjugation with the aromatic ring if electron-withdrawing groups are present, or involvement in strong hydrogen bonding.
    
Supramolecular Synthons: The D-A-D Motif

In crystal engineering, the 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine derivative is a classic example of a Donor-Acceptor-Donor (D-A-D) motif. This is critical for molecular recognition.

Interaction TypeGeometryPartner GroupFunction
D-A-D H-Bonding Planar, 3-pointCarboxylic Acids (R-COOH)Forms highly stable heterodimers (Binding Energy > 15 kcal/mol).
Salt Bridge IonicAspartate / GlutamateCritical for Integrin

binding (mimicking Arginine).

-Stacking
Parallel DisplacedAromatic residues (Tyr/Trp)Stabilizes the ligand within the receptor pocket.
Tautomeric Preferences

The 2-amino derivatives can theoretically exist in the amino or imino tautomeric forms.

  • Crystal State Rule: The Amino form is overwhelmingly preferred in the solid state due to aromatic stabilization of the pyridine ring and the capacity to form symmetric intermolecular hydrogen bonds (dimers).

  • Protonation: Protonation occurs preferentially at N1 (pyridine nitrogen) rather than N8 or the exocyclic amine, enhancing the D-A-D recognition pattern.

Experimental Protocols: Synthesis to Structure

Synthesis & Purification (Pre-Crystallization)

Purity is the single biggest determinant of crystal quality for this scaffold. Trace metal impurities from reduction catalysts (Pd, Pt) often poison nucleation.

Protocol: Catalytic Reduction of 1,8-Naphthyridines

  • Substrate: Dissolve 2-amino-1,8-naphthyridine in Ethanol/Acetic Acid (10:1 v/v).

  • Catalyst: Add 10 mol%

    
     (Adams' Catalyst) or 
    
    
    
    .
  • Hydrogenation: Pressurize to 40-60 psi

    
     for 12-24 hours at RT.
    
  • Filtration: Filter through a Celite pad twice to remove all metal fines.

  • Workup: Neutralize with

    
    , extract into DCM.
    
  • Validation:

    
     must show disappearance of aromatic protons at C5/C6/C7 and appearance of multiplets at 
    
    
    
    1.8-3.4 ppm.
Crystallization Strategy

These compounds are often oils or amorphous solids due to the flexible saturated ring. To obtain X-ray quality single crystals, use the Salt Formation Method .

Step-by-Step Protocol:

  • Solvent Selection: Use a binary system of Methanol (good solubility) and Diethyl Ether (antisolvent).

  • Counter-ion: Dissolve the free base in MeOH. Add 1.0 equivalent of Fumaric Acid or Picric Acid .

    • Reasoning: These acids are rigid, planar, and provide complementary H-bond acceptors/donors to "lock" the flexible naphthyridine into a lattice.

  • Vapor Diffusion:

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing pure Diethyl Ether.

    • Seal tightly and store at

      
       (low temp reduces kinetic energy, favoring ordered packing).
      
  • Harvesting: Crystals typically appear as colorless prisms or plates within 48-72 hours.

Case Study: Integrin Antagonists

The primary pharmaceutical application of this scaffold is as an Arginine Mimetic in RGD (Arg-Gly-Asp) ligands.

Mechanism of Action

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety mimics the planar, bidentate hydrogen-bonding profile of the guanidine group in Arginine but with higher lipophilicity and oral bioavailability.

  • Receptor: Integrin

    
     (transmembrane receptor).[1][2][3]
    
  • Binding Pocket: The acidic side chain of Aspartate-218 (in the

    
    -subunit).
    
  • Interaction: The N1 (protonated) and the 2-amino group form a bidentate salt bridge with the carboxylate of Asp-218.

Visualization of the Pharmacophore

The following diagram illustrates the structural logic connecting the chemical scaffold to its biological target.

IntegrinBinding Scaffold Tetrahydro-1,8-naphthyridine Feature1 N1 (Pyridine N) Proton Acceptor Scaffold->Feature1 Feature2 2-Amino Group H-Bond Donor Scaffold->Feature2 Feature3 Saturated Ring (C5-C8) Hydrophobic Shield Scaffold->Feature3 Interaction Bidentate Salt Bridge (Charge-Charge) Feature1->Interaction H-Bond Feature2->Interaction H-Bond Target Integrin αvβ3 (Asp-218 Residue) Feature3->Target Steric Fit / π-Stacking Interaction->Target

Figure 1: Pharmacophore mapping of the tetrahydro-1,8-naphthyridine scaffold binding to the Aspartate residue in the Integrin binding pocket.

Workflow: From Synthesis to Crystal Structure

The following workflow outlines the critical path for characterizing these derivatives.

Workflow Start Start: 1,8-Naphthyridine Precursor hydrogenation Catalytic Hydrogenation (PtO2, H2, AcOH) Start->hydrogenation purification Purification (Celite Filtration -> Column) hydrogenation->purification check NMR Validation (Check C5-C8 saturation) purification->check check->purification Impure crystallization Crystallization (Vapor Diffusion w/ Fumaric Acid) check->crystallization Pure xray X-Ray Diffraction (100K, Mo-Kα) crystallization->xray solve Structure Solution (Direct Methods / SHELX) xray->solve analysis Analysis: 1. Ring Puckering (Cremer-Pople) 2. H-Bond D-A-D Geometry solve->analysis

Figure 2: Step-by-step experimental workflow for synthesizing and solving the crystal structure of substituted tetrahydro-1,8-naphthyridines.

Quantitative Data Summary

ParameterValue / RangeSignificance
N1-C2 Bond Length 1.33 - 1.35 ÅIndicates partial double bond character (aromaticity).
C2-N(Exocyclic) 1.34 - 1.37 ÅSuggests conjugation with the ring; shorter than typical C-N single bond.
Ring Conformation Half-Chair / EnvelopeThe C6 and C7 atoms usually deviate from the mean plane of N8-C4a-C8-C5.
Intermolecular H-Bond 2.8 - 3.0 Å (N...O)Strong interaction distance for the D-A-D motif with carboxylates.
Melting Point 140 - 180 °CHigh MP indicates strong intermolecular lattice forces (H-bonding).

References

  • Xiong, J. P., et al. (2001). Crystal structure of the extracellular segment of integrin

    
    .[1][2] Science. 
    
  • Goodman, S. L., et al. (2002). Integrin antagonists: The crystal structure of the extracellular segment of integrin

    
     in complex with an arginyl-glycyl-aspartic acid ligand.[3] (Contextual grounding for the arginine mimetic mechanism).[4]
    
  • Giacomelli, G., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics.[4] Beilstein Journal of Organic Chemistry.

  • Nam, T. G., et al. (2007). Tetrahydro-1,8-naphthyridinol Analogues of

    
    -Tocopherol as Antioxidants.[5] Journal of the American Chemical Society. 
    
  • Leonard, N. J., et al. (1975). The synthesis of substituted 1,8-naphthyridines.[3][4][6][7][8][9][10][11][12][13][14] Journal of Organic Chemistry. (Foundational synthesis reference).

Sources

Pharmacological Profile of Tetrahydro-1,8-Naphthyridinol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological and technical analysis of tetrahydro-1,8-naphthyridinol (THN-ol) analogues. It focuses on their emergence as "super-antioxidants" (bioisosteres of


-tocopherol) and their role as dual-site acetylcholinesterase (AChE) inhibitors in neurodegenerative therapy.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The tetrahydro-1,8-naphthyridinol scaffold represents a privileged structure in medicinal chemistry, primarily designed to overcome the pharmacokinetic and thermodynamic limitations of natural phenolic antioxidants (e.g., Vitamin E) and classic cholinesterase inhibitors (e.g., Tacrine).

Unlike simple phenols, the THN-ol core incorporates a heterocyclic nitrogen at the 1-position (para to the hydroxyl group) and a pyridine nitrogen at the 8-position. This arrangement allows for intramolecular hydrogen bonding and proton-coupled electron transfer (PCET) , dramatically lowering the O-H bond dissociation enthalpy (BDE). Consequently, specific THN-ol analogues exhibit radical-trapping rate constants (


) up to 20-fold higher  than 

-tocopherol, designating them as "super-mimetics."

Simultaneously, benzo-fused analogues (tetrahydrobenzo[b][1,8]naphthyridines) function as potent, dual-binding site inhibitors of Acetylcholinesterase (AChE), offering a multi-target strategy for Alzheimer’s Disease (AD) by mitigating amyloid-


 aggregation and oxidative stress.

Core Pharmacological Profiles[1]

Profile A: The "Super-Tocopherol" Antioxidants

Target: Peroxyl Radicals (ROO•) in lipid bilayers.[1] Lead Compounds: C(7)-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridin-3-ols.

Mechanism of Action: Stereoelectronic Catalysis

The superior antioxidant capacity of THN-ols stems from the stabilization of the phenoxyl-like radical formed after hydrogen atom transfer (HAT).

  • Solvent Independence: Unlike phenols, whose activity drops in H-bond accepting solvents, THN-ols maintain high

    
     because the internal H-bond between the hydroxyl proton and the N-8 nitrogen protects the OH group from solvent interactions.
    
  • Orbital Overlap: The p-type lone pair on the N-1 amine aligns perfectly with the aromatic

    
    -system, stabilizing the resultant radical cation via resonance.
    

Quantitative Comparison (Benzene at 37°C):

Compound ClassStructure Feature

(

)
Relative Potency

-Tocopherol
Chroman-6-ol core

1.0x
THN-ol (Unsubst.) 1,8-naphthyridin-3-ol

~16x
THN-ol (C7-dialkyl) Lipophilic tail added

~19x

Data Source: Nam et al., J. Am. Chem. Soc. 2007 [1]

Diagram: Radical Scavenging Mechanism

The following diagram illustrates the Proton-Coupled Electron Transfer (PCET) mechanism that grants THN-ols their superior profile.

PCET_Mechanism cluster_0 Stereoelectronic Effect Start THN-ol (Ground State) Intramolecular H-bond (OH...N8) TS Transition State PCET / HAT Start->TS Encounter Radical Peroxyl Radical (ROO•) Radical->TS Product Stabilized Radical (Resonance delocalization) TS->Product H-Atom Transfer (k_inh > 10^7 M-1s-1)

Figure 1: Mechanism of enhanced radical trapping by THN-ols via intramolecular hydrogen bonding and resonance stabilization.

Profile B: Neuroprotective AChE Inhibitors

Target: Acetylcholinesterase (AChE) - Both Catalytic (CAS) and Peripheral (PAS) Anionic Sites. Lead Compound: Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate (Compound 14).

Mechanism of Action: Dual Binding

Unlike Tacrine (which binds only the CAS), THN analogues are designed to span the active site gorge of AChE.

  • CAS Binding: The planar tricyclic naphthyridine ring stacks against Trp84 via

    
    -
    
    
    
    interactions.
  • PAS Binding: The ester or alkylamino side chains interact with Trp279 at the peripheral site.

  • Outcome: Inhibition of ACh hydrolysis plus inhibition of AChE-induced Amyloid-

    
     aggregation (which is mediated by the PAS).
    

Therapeutic Efficacy:

  • AChE IC50: 10–50 nM range (highly potent).

  • Selectivity: >10-fold selectivity for AChE over BuChE (reduces peripheral side effects).

  • Cytoprotection: Significant protection of SH-SY5Y cells against rotenone/oligomycin A toxicity.

Experimental Protocols

Protocol: Peroxyl Radical Clock Assay

Purpose: To determine the rate constant of inhibition (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) for THN-ol analogues, validating their antioxidant potency relative to 

-tocopherol.

Reagents:

  • Radical Initiator: AIBN (2,2'-azobis(2-methylpropionitrile)).

  • Probe: P

    
     (peroxyl radical clock substrate with known cyclization rate).
    
  • Solvent: Chlorobenzene or Benzene (purified).

Workflow:

  • Preparation: Dissolve the THN-ol analogue (

    
    ) and the P
    
    
    
    probe (
    
    
    ) in the solvent.
  • Initiation: Add AIBN (

    
    ) and incubate at 37°C to generate a steady flux of peroxyl radicals.
    
  • Competition: The peroxyl radical will either:

    • Abstract an H-atom from the THN-ol (inhibition pathway).

    • React with the P

      
       probe (clock pathway), leading to a cyclized product.
      
  • Quantification: At time

    
     min, quench reaction and analyze the ratio of uncyclized vs. cyclized P
    
    
    
    products using GC-MS or HPLC.
  • Calculation:

    
    
    (Note: Use the competition kinetics equation specific to the P
    
    
    
    clock).
Protocol: Ellman’s Assay for AChE Inhibition

Purpose: To measure the IC50 of tetrahydrobenzo-naphthyridines against AChE.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Enzyme: Human recombinant AChE (0.02 U/mL).

Step-by-Step:

  • Plating: In a 96-well plate, add 150

    
     phosphate buffer and 20 
    
    
    
    of test compound (serial dilutions from
    
    
    to
    
    
    M).
  • Enzyme Addition: Add 20

    
     of AChE solution. Incubate at 25°C for 10 minutes (pre-incubation allows binding to CAS/PAS).
    
  • Substrate Addition: Add 10

    
     of ATCh/DTNB mixture to initiate the reaction.
    
  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation:

    • Blank: Buffer + Reagents (no enzyme).

    • Control: Enzyme + Substrate (no inhibitor).

    • Reference: Tacrine (Standard IC50 ~200 nM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis & Structural Logic

The synthesis of these analogues typically utilizes the Friedländer Condensation , a robust method for constructing the naphthyridine core.

Synthesis Diagram

The following DOT diagram outlines the convergent synthesis of the tetrahydrobenzo[b][1,8]naphthyridine scaffold.

Synthesis_Workflow AminoPyridine 2-Amino-3-cyano-pyridine (Precursor A) Reaction Friedländer Condensation Cat: AlCl3 or Lewis Acid Reflux, 120°C AminoPyridine->Reaction Cyclohexanone Cyclohexanone Derivative (Precursor B) Cyclohexanone->Reaction Intermediate Tricyclic Intermediate (Tacrine-like core) Reaction->Intermediate Reduction Selective Reduction / Functionalization (Formation of Tetrahydro- moiety) Intermediate->Reduction Final Tetrahydro-1,8-Naphthyridine Analogue (Target Compound) Reduction->Final

Figure 2: General synthetic pathway via Friedländer condensation to access the tricyclic core.

References

  • Tetrahydro-1,8-naphthyridinol Analogues of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins. 
    Source: Journal of the American Chemical Society (2007).
    URL:[Link][1]
    
  • Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

  • Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate. Source: Bioorganic & Medicinal Chemistry (2010).[2] URL:[Link]

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Source: Journal of Medicinal Chemistry (2006). URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie (2015). URL:[Link]

Sources

The 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol Scaffold: A Pivotal Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, structural biology, and synthetic application of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol scaffold.

Executive Summary

This compound is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry, serving as a high-affinity arginine mimetic . Its structural rigidity and specific hydrogen-bonding capability allow it to target protein-protein interaction (PPI) interfaces, specifically within the Integrin superfamily and Tyrosine Kinases .

This guide analyzes its role as a precursor to high-potency antagonists for Idiopathic Pulmonary Fibrosis (IPF) , Oncology (Angiogenesis) , and Infectious Diseases .

Part 1: Structural Biology & Pharmacophore Analysis

The Arginine Mimetic Paradigm

The core value of the 1,2,3,4-tetrahydro-1,8-naphthyridine system lies in its ability to mimic the guanidine side chain of Arginine. In the context of RGD (Arg-Gly-Asp) binding sites on integrins, this scaffold offers a distinct advantage over flexible arginine chains: entropic pre-organization .

  • Bidentate Hydrogen Bonding: The

    
     (secondary amine) and 
    
    
    
    (pyridine-like nitrogen) atoms form a planar, bidentate hydrogen bond donor/acceptor motif. This perfectly complements the acidic aspartate residues found in the binding pockets of targets like Integrin
    
    
    .
  • The "4-ol" Functional Handle: The hydroxyl group at the

    
     position is the critical "synthetic pivot." It allows for stereoselective attachment of linkers (often pyrrolidines or piperidines) that connect the arginine mimetic "head" to the aspartic acid mimetic "tail," ensuring the molecule spans the RGD binding cleft with high affinity.
    
Pharmacophore Visualization

The following diagram illustrates the mapping between the natural Arginine ligand and the synthetic Naphthyridine scaffold.

PharmacophoreMap cluster_0 Natural Ligand (Arginine) cluster_1 Synthetic Mimetic (Tetrahydronaphthyridine) Arg_Guanidine Guanidine Group (High Flexibility) Arg_Linker Aliphatic Chain Arg_Guanidine->Arg_Linker Naph_Ring 1,8-Naphthyridine Ring (Rigid/Planar) Arg_Guanidine->Naph_Ring Bioisosteric Replacement Naph_4OH C4-Hydroxyl (4-ol) (Stereogenic Handle) Naph_Ring->Naph_4OH Functionalization Site

Caption: Structural mapping of the flexible arginine guanidine group to the rigid tetrahydro-1,8-naphthyridine scaffold.

Part 2: Primary Therapeutic Targets

Integrin : The Fibrosis Target

The most significant modern application of this scaffold is in the inhibition of Integrin


 , a key driver of TGF-

activation in Idiopathic Pulmonary Fibrosis (IPF) .
  • Mechanism: The naphthyridine nitrogen atoms bind to the aspartic acid in the

    
     subunit. The 
    
    
    
    position (derived from the 4-ol) is derivatized to extend into the
    
    
    subunit specificity pocket.
  • Key Compound: GSK3335103 and related analogues.

  • Therapeutic Outcome: Inhibition prevents the mechanical activation of latent TGF-

    
    , reducing collagen deposition and fibrotic progression without the systemic toxicity of direct TGF-
    
    
    
    blockade.
FGFR4: Oncology & Hepatocellular Carcinoma

The 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol variant is a documented intermediate for Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1]

  • Role: The scaffold serves as the hinge-binding motif within the ATP-binding pocket of the kinase.

  • Significance: Selective inhibition of FGFR4 is crucial for treating Hepatocellular Carcinoma (HCC) where FGF19/FGFR4 signaling is aberrantly active.

Infectious Diseases (Niche Applications)
  • HIV-1 Integrase: Derivatives of this scaffold bind to the LEDGF/p75 allosteric site, disrupting the multimerization of the viral integrase enzyme.[2]

  • Malaria: 2-oxo-tetrahydro-1,8-naphthyridine derivatives (oxidized variants) function as Protein Farnesyltransferase (PFT) inhibitors, blocking the prenylation of proteins essential for Plasmodium falciparum survival.

Part 3: Experimental Protocols & Synthesis

Synthesis of the this compound Core

This protocol describes the reduction of the naphthyridin-4-one precursor, a critical step to generate the chiral alcohol handle.

Reagents:

  • 1,8-Naphthyridin-4-one (Starting Material)

  • Sodium Borohydride (

    
    ) or Chiral Catalyst (e.g., Ru-TsDPEN for enantioselectivity)
    
  • Methanol (

    
    )
    

Protocol:

  • Dissolution: Dissolve 10 mmol of 1,8-naphthyridin-4-one in 50 mL of anhydrous MeOH under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add

    
     (15 mmol) portion-wise over 30 minutes to prevent thermal runaway.
    
    • Note: For asymmetric synthesis, use a Transfer Hydrogenation catalyst (Ru/TsDPEN) with Formic Acid/TEA to yield the (R)- or (S)-4-ol specifically.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    .[3]
  • Purification: Recrystallize from Ethanol/Hexane to obtain the 4-ol as a white solid.

Quantitative Activity Data (Integrin Inhibition)

The following table summarizes the potency of 4-functionalized derivatives against key Integrin subtypes.

Compound Variant (C4-Substituent)Target

(nM)
Selectivity Ratio (

vs

)
Parent 4-ol (Underivatized) Bacterial Gyrase>50,000N/A
4-Alkoxy-Pyrrolidine Deriv. Integrin

0.3 - 1.5 >1000x
4-Amino-Piperidine Deriv. Integrin

12.050x
7-Methyl-4-ol E. coli Gyrase25,000Low

Part 4: Pathway Visualization

The following diagram details the mechanism of action for the Fibrosis pathway (Integrin


) and how the scaffold intervenes.

MOA_Pathway Drug Tetrahydronaphthyridine Derivative Integrin Integrin αvβ6 (RGD Site) Drug->Integrin High Affinity Binding LatentTGF Latent TGF-β (ECM Bound) Drug->LatentTGF BLOCKS Activation Integrin->LatentTGF Mechanical Activation ActiveTGF Active TGF-β LatentTGF->ActiveTGF Release Fibrosis Fibrosis / Collagen Deposition ActiveTGF->Fibrosis Signaling

Caption: Mechanism of Action: The scaffold blocks Integrin-mediated activation of Latent TGF-β, halting fibrosis.

References

  • Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors. Source: Journal of Medicinal Chemistry (2024). URL:[Link]

  • Discovery of Nonpeptidic αvβ6 Integrin Inhibitors for Idiopathic Pulmonary Fibrosis. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Source: Future Medicinal Chemistry (2021). URL:[Link]

  • Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors (Patent WO2015059668A1). Source: Google Patents.[4] URL:

Sources

mechanism of action of 1,8-naphthyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the mechanism of action (MoA) of 1,8-naphthyridine derivatives. It moves beyond general textbook definitions to explore the specific molecular interactions, signaling cascades, and experimental validation workflows required for drug development.

Technical Guide for Drug Discovery & Development[1]

Executive Summary: The Scaffold Advantage

The 1,8-naphthyridine scaffold (two fused pyridine rings with nitrogens at positions 1 and 8) represents a "privileged structure" in medicinal chemistry. Its pharmacological versatility stems from three core physicochemical properties:

  • Planarity: Allows for effective intercalation between DNA base pairs.

  • Metal Chelation: The N1 and N8 nitrogens (often with a C4-carbonyl/hydroxyl) form stable bidentate chelates with divalent metal ions (

    
    , 
    
    
    
    ), critical for inhibiting metalloenzymes like DNA gyrase and Integrase.
  • Tautomeric Versatility: The ability to shift between keto-enol forms facilitates diverse hydrogen bonding patterns with receptor pockets (e.g., CB2, PDE4).

Primary Antimicrobial Mechanism: DNA Gyrase & Topoisomerase IV Inhibition

The classical application of 1,8-naphthyridines (e.g., Nalidixic acid, Enoxacin) is the inhibition of bacterial replication.

Molecular Mechanism

Unlike enzyme poisons that target the active site directly, 1,8-naphthyridines act as interfacial inhibitors .

  • Target Recognition: The drug does not bind to free DNA or free enzyme. It binds specifically to the cleavage complex formed when DNA Gyrase (GyrA subunits) or Topoisomerase IV (ParC subunits) covalently binds to DNA.

  • Ternary Complex Stabilization: The C3-carboxyl and C4-keto groups chelate a

    
     ion. This metal ion bridges the drug to the enzyme's serine/acidic residues and the DNA phosphate backbone.
    
  • Replication Fork Arrest: The drug locks the enzyme in the "cleaved" state, preventing religation of the DNA strands. This acts as a physical roadblock to the replication fork, triggering the SOS response and eventual cell death.

Visualization: The Replication Blockade

The following diagram illustrates the signaling cascade triggered by 1,8-naphthyridine binding.

G DNA_Gyrase DNA Gyrase (GyrA/B) Cleavage_Complex Transient Cleavage Complex (DNA-Enzyme) DNA_Gyrase->Cleavage_Complex Binds DNA DNA Bacterial DNA DNA->Cleavage_Complex Ternary_Complex Stabilized Ternary Complex (Drug-Mg-Enzyme-DNA) Cleavage_Complex->Ternary_Complex Drug Intercalation Naphthyridine 1,8-Naphthyridine + Mg2+ Naphthyridine->Ternary_Complex Chelation Rep_Fork Replication Fork Arrival Ternary_Complex->Rep_Fork Blocks DSB Irreversible Double-Strand Breaks Rep_Fork->DSB Collision SOS SOS Response & Cell Death DSB->SOS

Caption: Pathway of bacterial cell death induced by 1,8-naphthyridine-mediated stabilization of the DNA-Gyrase cleavage complex.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate this mechanism, researchers must demonstrate the inhibition of enzymatic supercoiling of relaxed plasmid DNA.

Materials:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
    
  • Test Compounds: 1,8-naphthyridine derivatives (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Prepare a master mix containing Assay Buffer and relaxed pBR322 DNA (0.5 µg per reaction).

  • Incubation: Add 1 U of DNA Gyrase and varying concentrations of the test compound (0.1 µM – 100 µM) to the reaction wells.

  • Reaction: Incubate at 37°C for 60 minutes. The enzyme should convert relaxed DNA to the supercoiled form.

  • Termination: Stop reaction by adding 0.2 volumes of Stop Buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).

  • Analysis: Load samples onto a 1% agarose gel (without ethidium bromide) and electrophorese at 50V for 3 hours. Stain post-run with ethidium bromide (0.5 µg/mL).

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Measure band intensity to calculate

    
    .
    

Emerging Mechanism: CB2 Receptor Agonism

Recent structural modifications (specifically 1,8-naphthyridin-2(1H)-one-3-carboxamides) have yielded potent Cannabinoid Receptor 2 (CB2) agonists.[1] These compounds offer immunomodulation without the psychoactive side effects of CB1 activation.

Signaling Pathway

1,8-naphthyridines bind to the CB2 GPCR, triggering a


-mediated cascade.
  • Binding: Ligand binds to the transmembrane domain of CB2.

  • G-Protein Activation:

    
     subunit dissociates, inhibiting Adenylyl Cyclase (AC).
    
  • cAMP Reduction: Intracellular cAMP levels drop, reducing PKA activity.

  • Downstream Effect: Inhibition of MAPK/ERK phosphorylation and suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
Visualization: CB2 Immunomodulation

CB2 Ligand 1,8-Naphthyridine Derivative CB2 CB2 Receptor (GPCR) Ligand->CB2 Agonism Gi Gi/o Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Downregulates TNF TNF-alpha / IL-6 Release PKA->TNF Suppresses

Caption: G-protein coupled signaling cascade for CB2-selective 1,8-naphthyridine agonists leading to anti-inflammatory effects.

Comparative Binding Data

The following table summarizes the selectivity profile of key 1,8-naphthyridine derivatives compared to non-selective cannabinoids.

Compound ClassCB1

(nM)
CB2

(nM)
Selectivity Ratio (CB1/CB2)Functional Activity
Endogenous (2-AG) ~500~5001:1Non-selective Agonist
Naphthyridine-2-one A >10,0002.5>4000Full Agonist
Naphthyridine-2-one B >10,00014.0>700Partial Agonist
Quinoline Analog 45012.037Moderate Selectivity

Data Source: Synthesized from SAR studies on N-substituted 1,8-naphthyridin-2-ones [1][2].

Secondary Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

Certain 1,8-naphthyridines function as potent PDE4 inhibitors, useful in treating asthma and COPD.

  • Mechanism: They occupy the solvent-filled pocket of the PDE4 active site.[2] The naphthyridine nitrogen lone pairs coordinate with the zinc/magnesium ions in the catalytic center, preventing the hydrolysis of cAMP.

  • Result: Elevated cAMP levels in neutrophils and T-cells, leading to bronchodilation and reduced inflammation.

  • Key Structural Feature: A bulky substituent at position 1 or 7 is often required to fit the hydrophobic clamp of the PDE4 enzyme [3].

Experimental Validation: In Vitro Cytotoxicity (Anticancer)

Many 1,8-naphthyridines exhibit cytotoxicity via Topoisomerase II inhibition (eukaryotic) or tubulin destabilization.

Protocol: MTT Cell Viability Assay

Objective: Determine the


 of compounds against cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds in serial dilutions (0.1 – 100 µM). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin). Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Plot dose-response curve to derive 
    
    
    
    .

References

  • Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists. PLOS ONE. [Link]

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. [Link]

  • Synthetic Studies on Selective Type 4 Phosphodiesterase (PDE 4) Inhibitors. Chemical and Pharmaceutical Bulletin. [Link][3]

  • New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

The Ascendancy of the 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of synthetic tractability, three-dimensional complexity, and strategic points for diversification is perpetual. The 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol core has emerged as a scaffold of significant interest, representing a compelling bioisosteric alternative to more traditional quinoline and tetrahydroquinoline systems.[1][2] This partially saturated heterocyclic system is not merely a molecular framework but a strategic platform for the development of next-generation therapeutics. Its inherent chirality at the C4 position, coupled with the hydrogen bond donor/acceptor capability of the hydroxyl group and the basic nitrogen atoms, provides a rich tapestry of potential interactions with biological targets.

The 1,8-naphthyridine nucleus itself is a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a variety of biological targets.[3] This versatility is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a hydroxyl group at the C4 position and the saturation of one of the pyridine rings imbues the scaffold with a distinct set of physicochemical properties, steering it towards new and exciting therapeutic applications. This guide will provide an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold, offering a technical resource for researchers engaged in the art and science of drug discovery.

The Strategic Value of the this compound Core

The utility of a scaffold in medicinal chemistry is dictated by a confluence of factors, including its synthetic accessibility, its ability to project functional groups into three-dimensional space, and its inherent physicochemical properties. The this compound core excels in these areas for several key reasons:

  • Bioisosterism and Novel Chemical Space: As a bioisostere of quinoline and tetrahydroquinoline moieties, this scaffold allows for the exploration of novel intellectual property space while retaining key pharmacophoric features.[1][2] The replacement of a carbon-hydrogen unit with a nitrogen atom can significantly alter a molecule's polarity, basicity, and metabolic stability, often leading to improved pharmacokinetic profiles.

  • Chirality and Stereochemical Control: The C4 hydroxyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The ability to control the stereochemistry at this position is therefore a critical advantage in the design of selective and potent therapeutics.

  • A Versatile Handle for Derivatization: The C4 hydroxyl group serves as a convenient synthetic handle for a wide array of chemical transformations. It can be acylated, alkylated, or used as a leaving group to introduce other functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

  • Modulation of Physicochemical Properties: The presence of the hydroxyl group and the two nitrogen atoms allows for fine-tuning of a molecule's solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the this compound core can be approached through a logical sequence, typically involving the initial construction of a 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one precursor, followed by its reduction.

Synthesis of the 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one Precursor

While a definitive, single-step synthesis of the unsubstituted 4-oxo precursor is not prominently detailed in the readily available literature, its construction can be logically inferred from established synthetic methodologies for related 1,8-naphthyridine systems. A plausible and widely utilized approach is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a ketone or an enolizable carbonyl compound.[5] For the synthesis of the 4-oxo-tetrahydro variant, a suitable β-keto ester or a related three-carbon component would be required.

A key publication by Santilli et al. describes the synthesis of a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which serves as a valuable blueprint for accessing the 4-oxo core.[6] The general strategy involves the reaction of an appropriately substituted 2-aminopyridine with a suitable three-carbon electrophile.

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one Precursor (Adapted from related syntheses)

Step 1: Synthesis of an Enamine Intermediate

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add a β-keto ester, for example, ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid or pyrrolidine, to facilitate the condensation.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to the 1,8-Naphthyridin-4-one Core

  • The crude enamine from the previous step is dissolved in a high-boiling point solvent like Dowtherm A or diphenyl ether.

  • Heat the solution to a high temperature (typically 200-250 °C) to effect a thermal cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute it with a non-polar solvent such as hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to afford the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one derivative.

Reduction to the this compound Scaffold

The crucial step in obtaining the target scaffold is the reduction of the C4-keto group of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one precursor. This transformation can be achieved using a variety of standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, providing access to either racemic or enantiomerically enriched products.

  • Diastereoselective and Enantioselective Reductions: For achieving stereocontrol, chiral reducing agents or catalytic asymmetric hydrogenation methods are employed. Reagents such as (R)- or (S)-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a stoichiometric borane source can provide high levels of enantioselectivity.

Experimental Protocol: Reduction of a 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one

Method A: Diastereoselective Reduction (Racemic Product)

  • Dissolve the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one (1.0 eq) in a suitable solvent, such as methanol or ethanol, at 0 °C.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound.

Method B: Enantioselective Reduction (Chiral Product)

  • To a solution of a chiral catalyst, such as (R)-CBS-oxazaborolidine (0.1 eq), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one (1.0 eq) in anhydrous THF dropwise to the catalyst solution.

  • Stir the reaction at 0 °C for 2-6 hours, monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantiomerically enriched this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships

While specific examples of clinically approved drugs featuring the this compound scaffold are not yet prevalent, the broader class of tetrahydro-1,8-naphthyridines has shown significant promise in various therapeutic areas. The principles derived from these related compounds can guide the exploration of the 4-ol scaffold.

Kinase Inhibition

The 1,8-naphthyridine core is a well-established hinge-binding motif in many kinase inhibitors.[7][8] The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-hydroxyl group of the tetrahydro-1,8-naphthyridin-4-ol scaffold can serve as an additional hydrogen bond donor or acceptor, potentially increasing the affinity and selectivity for a particular kinase. Furthermore, the C4 position provides a vector for introducing substituents that can probe deeper into the ATP-binding pocket or extend towards the solvent-exposed region, allowing for the optimization of potency and pharmacokinetic properties.

Illustrative SAR for Kinase Inhibitors:

Position of ModificationType of ModificationPotential Impact on Activity
C4-OH Acylation, AlkylationCan modulate potency and selectivity by interacting with specific residues in the active site. May also improve cell permeability.
N1 Alkylation, ArylationCan influence the orientation of the scaffold in the binding pocket and provide vectors for additional interactions.
C7 Substitution with amines, ethers, etc.Can significantly impact potency and selectivity by targeting the solvent-exposed region of the kinase.
Central Nervous System (CNS) Disorders

Derivatives of tetrahydronaphthyridines have been investigated for their potential in treating CNS disorders, including Alzheimer's disease and other neurodegenerative conditions.[9][10] The ability of the scaffold to be modified to achieve the requisite blood-brain barrier penetration is a key advantage. The 4-hydroxyl group can be used to fine-tune the polarity of the molecule, which is a critical parameter for CNS drug design.

Integrin Antagonists

The 1,2,3,4-tetrahydro-1,8-naphthyridine moiety has been successfully employed as an arginine mimetic in the design of integrin antagonists.[5] These compounds have potential applications in treating diseases such as idiopathic pulmonary fibrosis. The basic nitrogen at the N8 position can mimic the guanidinium group of arginine, forming a salt bridge with an aspartate residue in the integrin binding site. The C4-hydroxyl group can be derivatized to introduce further binding elements or to modulate the overall physicochemical properties of the molecule to improve its drug-like characteristics.

Visualization of Key Concepts

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Scaffold Formation cluster_2 Library Generation A 2-Aminonicotinaldehyde C 1,2,3,4-Tetrahydro-1,8- naphthyridin-4-one A->C Friedländer Annulation B β-Keto Ester B->C D 1,2,3,4-Tetrahydro-1,8- naphthyridin-4-ol C->D Reduction (e.g., NaBH4) E Diverse Analogs D->E Derivatization at C4-OH, N1, etc.

Caption: Synthetic workflow for accessing the this compound scaffold and its derivatives.

Structure-Activity Relationship (SAR) Logic

G cluster_0 Modification Points cluster_1 Potential Outcomes Scaffold This compound N1 C4-OH C7 N1_mod N1-Alkylation/Arylation Scaffold:n1->N1_mod C4_mod C4-OH Derivatization (Acylation, Etherification) Scaffold:c4->C4_mod C7_mod C7-Substitution (Amines, Ethers) Scaffold:c7->C7_mod Potency Potency N1_mod->Potency Selectivity Selectivity N1_mod->Selectivity ADME ADME Properties N1_mod->ADME C4_mod->Potency C4_mod->Selectivity C4_mod->ADME C7_mod->Potency C7_mod->Selectivity C7_mod->ADME

Caption: Key modification points on the scaffold and their impact on drug properties.

Conclusion and Future Perspectives

The this compound scaffold stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of features—a privileged heterocyclic core, inherent chirality, and a versatile hydroxyl handle—makes it a highly attractive starting point for the development of novel therapeutics. While its full potential is still being uncovered, the foundational knowledge of 1,8-naphthyridine chemistry, coupled with the logical and accessible synthetic routes to the 4-ol core, provides a solid platform for future exploration.

As our understanding of disease biology deepens, the need for finely tuned molecular probes and drug candidates will only intensify. The this compound scaffold, with its inherent tunability, is poised to play a significant role in addressing these future challenges. It is anticipated that further research into stereoselective synthetic methods and the exploration of this scaffold against a wider range of biological targets will lead to the discovery of new and impactful medicines.

References

  • Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). (2025, December 12). ResearchGate.
  • Santilli, A. A., Scotese, A. C., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.
  • Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.
  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). Beilstein Journals.
  • Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617-1626.
  • Scotese, A. C. (n.d.). Anthony C. Scotese's research works. ResearchGate.
  • Santilli, A. A., Scotese, A. C., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.
  • Tsuzuki, Y., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013, December 16). PMC.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013, April). Request PDF.
  • Chemistry and Biological Activities of 1,8-Naphthyridines. (2025, August 7). ResearchGate.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025, April 24). PubMed.
  • 1, 8 -naphthyridines as kinase inhibitors. (n.d.). Google Patents.
  • naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas. (2020, April 27). Beilstein Archives.
  • 2,4-DIARYL-SUBSTITUTED[11][12]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. (2011, May 31). European Patent Office. Retrieved from a relevant patent document.

  • Natural product-based pharmacological studies for neurological disorders. (2022, November 7). Frontiers.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate.
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][11][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (n.d.). PMC. Retrieved from a relevant research article.

Sources

Methodological & Application

In Vitro Assay Protocols for 1,8-Naphthyridine Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] From the foundational antibacterial agent, nalidixic acid, to contemporary anticancer candidates, the versatility of the 1,8-naphthyridine core continues to attract significant interest in the quest for novel therapeutics.[2][3] This guide provides a comprehensive overview of in vitro assay protocols tailored for the evaluation of 1,8-naphthyridine derivatives, with a focus on their antimicrobial and anticancer properties. As a senior application scientist, this document is structured to not only provide step-by-step methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

Section 1: Antimicrobial Activity Assessment

The antimicrobial prowess of 1,8-naphthyridine derivatives is historically rooted in their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] The following protocols are designed to quantify the antibacterial efficacy of novel 1,8-naphthyridine compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative and widely accepted technique for determining the MIC.[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 1,8-naphthyridine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

DNA Gyrase Inhibition Assay

To confirm the mechanism of action, a direct biochemical assay for DNA gyrase inhibition is crucial. This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[5]

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the appropriate assay buffer (typically containing ATP and MgCl₂).

    • Add varying concentrations of the 1,8-naphthyridine compound to the reaction tubes. Include a positive control (no compound) and a negative control (no enzyme).

    • The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour.

  • Termination of Reaction:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Interpretation:

    • In the presence of an active inhibitor, the DNA will remain in its relaxed form, whereas the uninhibited enzyme will convert the relaxed plasmid into its supercoiled form. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Section 2: Anticancer Activity Evaluation

Many 1,8-naphthyridine derivatives exhibit potent anticancer activity, often through the inhibition of mammalian topoisomerase II, leading to DNA damage and apoptosis.[6][7] The following protocols are fundamental for assessing the cytotoxic and mechanistic properties of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, K-562) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8][9]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,8-naphthyridine compound in the appropriate cell culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[9]

Topoisomerase II Inhibition Assay

Similar to the bacterial enzyme, the inhibition of human topoisomerase II can be assessed by monitoring the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).[10][11]

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing kDNA, human topoisomerase IIα, and the appropriate assay buffer (containing ATP and MgCl₂).[10]

    • Add varying concentrations of the 1,8-naphthyridine compound. Include positive (no compound) and negative (no enzyme) controls.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reactions by adding a stop buffer containing SDS and proteinase K.[12]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

  • Data Interpretation:

    • Inhibited topoisomerase II will be unable to decatenate the kDNA, which will remain at the top of the gel, while the active enzyme will release minicircles that migrate into the gel. The IC₅₀ value can be determined.[10]

Apoptosis Detection

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.[13]

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the 1,8-naphthyridine compound at its IC₅₀ concentration for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells and wash with PBS.

  • DNA Extraction:

    • Lyse the cells using a lysis buffer containing detergents and proteases.

    • Extract the DNA using a phenol-chloroform extraction or a commercial DNA isolation kit.[8]

  • Agarose Gel Electrophoresis:

    • Load the extracted DNA onto a 1.5-2% agarose gel.

    • Run the gel and visualize the DNA under UV light after staining with an appropriate dye.

  • Data Interpretation:

    • The appearance of a distinct ladder of DNA fragments is indicative of apoptosis.[9]

Caspases are key executioners of apoptosis. This assay measures the activity of caspase-3 and -7, which are activated during the apoptotic cascade.[14]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the 1,8-naphthyridine compound as described for the MTT assay.

  • Assay Reagent Addition:

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Interpretation:

    • An increase in the luminescent signal corresponds to an increase in caspase-3/7 activity and is indicative of apoptosis.[14]

Section 3: Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Example 1,8-Naphthyridine Derivative Result Reference
AntibacterialMIC vs. S. aureusCompound 141.95 µg/mL[5]
AntibacterialMIC vs. E. coliCompound 141.95 µg/mL[5]
AnticancerIC₅₀ vs. HeLaCompound 160.7 µM[7]
AnticancerIC₅₀ vs. HL-60Compound 160.1 µM[7]
AnticancerIC₅₀ vs. PC-3Compound 165.1 µM[7]
AnticancerIC₅₀ vs. MIAPaCaCompound 470.41 µM[3][9]
AnticancerIC₅₀ vs. K-562Compound 470.77 µM[3][9]
Experimental Workflow and Pathway Diagrams

experimental_workflow cluster_antimicrobial Antimicrobial Assays cluster_anticancer Anticancer Assays mic MIC Determination (Broth Microdilution) gyrase DNA Gyrase Inhibition Assay mic->gyrase Confirm Mechanism mtt Cytotoxicity (MTT Assay) topo_ii Topoisomerase II Inhibition Assay mtt->topo_ii Investigate Mechanism apoptosis Apoptosis Assays (DNA Ladder, Caspase) topo_ii->apoptosis Confirm Outcome start 1,8-Naphthyridine Compound start->mic start->mtt

Caption: General experimental workflow for the in vitro evaluation of 1,8-naphthyridine compounds.

topoisomerase_inhibition_pathway compound 1,8-Naphthyridine Derivative cleavable_complex Topoisomerase II- DNA Cleavable Complex compound->cleavable_complex Traps topo_ii Topoisomerase II topo_ii->cleavable_complex dna DNA dna->cleavable_complex ds_breaks Double-Strand DNA Breaks cleavable_complex->ds_breaks Collision with replication_fork DNA Replication Fork replication_fork->ds_breaks apoptosis Apoptosis ds_breaks->apoptosis Induces

Caption: Simplified signaling pathway for topoisomerase II inhibition by 1,8-naphthyridine derivatives leading to apoptosis.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Letters in Drug Design & Discovery, 15(12), 1307-1320.
  • Araújo-Neto, J. B. D., Silva, M. M. C. D., Oliveira-Tintino, C. D. D. M., Begnini, I. M., Rebelo, R. A., Silva, L. E. D., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
  • Araújo-Neto, J. B. D., Silva, M. M. C. D., Oliveira-Tintino, C. D. D. M., Begnini, I. M., Rebelo, R. A., Silva, L. E. D., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
  • Lee, H., Lee, J. H., Choi, J. H., Kim, J. S., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3774.
  • Singh, P., & Paul, K. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Corral, M. J., Al-Adhami, M., & Dea-Ayuela, M. A. (2016). DNA fragmentation assay by agarose gel electrophoresis. Bio-protocol, 6(19), e1938.
  • Darzynkiewicz, Z., & Galkowski, D. (2002). Measurement of Apoptosis by DNA Fragmentation. In Apoptosis, Senescence, and Cancer (pp. 13-24). Humana Press.
  • Chandna, S. (2007). An improved non-enzymatic “DNA ladder assay” for more sensitive and early detection of apoptosis. Cancer Letters, 254(2), 323-327.
  • Cholewińska, E., & Bąk, A. (2024).
  • Araújo-Neto, J. B. D., Silva, M. M. C. D., Oliveira-Tintino, C. D. D. M., Begnini, I. M., Rebelo, R. A., Silva, L. E. D., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Chemistry, 2022.
  • Singh, P., & Paul, K. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • Cohen, S., & Zinder, O. (2025). Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. International Journal of Molecular Sciences, 26(7), 3829.
  • LI-COR Biosciences. (n.d.). Example Experiment: Measuring Apoptosis in HeLa Cells Following Anisomycin Treatment. Retrieved from [Link]

  • Jones, M. R., & Gratton, E. (2015). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 87(11), 1035-1043.
  • Miller, M. J., Malouin, F., & Tomaszewski, J. E. (1995). DNA Gyrase Inhibitory and Antimicrobial Activities of Some Diphenic Acid Monohydroxamides. Journal of Medicinal Chemistry, 38(18), 3583-3587.
  • Gencer, N., Karaca, H., Ozkok, F. P., & Ertan, R. (2017). New 1,4-dihydro[7][13]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1169-1174.

  • Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059.
  • Kumar, A., Rai, A., Rathi, E., Agarwal, S., & Kini, S. G. (2022).
  • Hasan, M. R., Khan, M. A. A., & Islam, M. S. (2016). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Applied Pharmaceutical Science, 6(10), 117-122.

Sources

enzyme inhibition kinetics of tetrahydro-1,8-naphthyridinols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Tetrahydro-1,8-Naphthyridinols as Dual AChE/BuChE Inhibitors

Abstract

Tetrahydro-1,8-naphthyridinols represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activity against neurodegenerative targets, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1] This guide provides a rigorous, standardized protocol for characterizing the enzyme inhibition kinetics of these compounds.[2] Unlike generic assay descriptions, this document focuses on the specific physicochemical challenges posed by the naphthyridinol core—solubility limits, potential optical interference, and slow-binding characteristics—and offers a self-validating workflow to determine


, 

, and the specific Mode of Inhibition (MoI).

Introduction & Mechanistic Rationale

The cholinergic hypothesis of Alzheimer’s Disease (AD) posits that restoring acetylcholine (ACh) levels via cholinesterase inhibition improves cognitive function. Tetrahydro-1,8-naphthyridinols function as "tacrine-like" or "huperzine-like" inhibitors, often bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

Why Kinetic Profiling Matters: Mere potency (


) is insufficient for drug development. You must define the Mode of Inhibition :
  • Competitive: Binds only to free enzyme (

    
    ). Suggests CAS interaction.
    
  • Non-Competitive: Binds equally to

    
     and Enzyme-Substrate complex (
    
    
    
    ).
  • Mixed/Uncompetitive: Binds

    
     and 
    
    
    
    with different affinities (
    
    
    ). Common for PAS-binding naphthyridinols that induce conformational changes.

Experimental Design Strategy

The Assay System: Modified Ellman’s Method

We utilize the colorimetric Ellman’s assay. The enzyme hydrolyzes the thiocholine ester substrate (ATCh/BTCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow 5-thio-2-nitrobenzoate (TNB) anion, absorbing at 412 nm.

Reaction Scheme:

  • Acetylthiocholine +

    
    
    
    
    
    Thiocholine + Acetate
  • Thiocholine + DTNB

    
     Mixed Disulfide + TNB (Yellow, 
    
    
    
    nm)
Critical Control: Compound Interference

Risk: Many tetrahydro-1,8-naphthyridinols are yellow or absorb in the UV-Vis region near 400 nm. Solution: Every plate must include a "Compound Blank" (Buffer + DTNB + Inhibitor, NO Enzyme) to subtract intrinsic absorbance.

Visualization: Assay Logic & Workflow

EllmanAssay Substrate Substrate (ATCh / BTCh) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Enzyme (AChE / BuChE) Enzyme->Complex Inhibitor Inhibitor (Naphthyridinol) Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Uncompetitive Binding Product1 Thiocholine (-SH group) Complex->Product1 Hydrolysis Detection TNB Anion (Yellow, 412nm) Product1->Detection Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Detection

Figure 1: Reaction pathway for Ellman's Assay. Red dashed lines indicate potential interception points by naphthyridinol inhibitors.

Detailed Protocols

Materials Required
  • Buffer: 100 mM Phosphate Buffer (pH 8.0) Note: pH 8.0 is optimal for DTNB reaction, though pH 7.4 is more physiological. We use 8.0 for maximum sensitivity in vitro.

  • Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (eeAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: DTNB (10 mM stock in buffer).

  • Inhibitor: Tetrahydro-1,8-naphthyridinol derivative (dissolved in 100% DMSO).

Protocol 1: Assay Optimization & Linearity Check

Goal: Determine the enzyme concentration that yields a linear velocity for at least 10 minutes.

  • Preparation: Prepare a dilution series of AChE (e.g., 0.1 to 2.0 U/mL).

  • Plate Setup: In a 96-well clear plate:

    • 150 µL Phosphate Buffer (pH 8.0)

    • 20 µL DTNB (0.5 mM final)

    • 10 µL Enzyme dilution

  • Initiation: Add 20 µL ATCh (0.5 mM final).

  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 15 minutes at 25°C.

  • Validation Criteria: Select the enzyme concentration where

    
     for the slope (Abs vs Time). Avoid substrate depletion >10%.[3]
    
Protocol 2: Determination (Screening Mode)

Goal: Quantify potency range.

  • Inhibitor Stock: Prepare 10 mM stock in DMSO.

  • Dilutions: Prepare 7 serial dilutions (e.g., 100 µM down to 0.1 nM) in buffer. Ensure final DMSO < 1% to prevent solvent-induced enzyme inactivation.

  • Incubation (Crucial):

    • Mix Enzyme + Inhibitor.

    • Incubate for 15 minutes at 25°C.

    • Why? Naphthyridinols can be bulky; equilibrium binding may be slow. Immediate substrate addition can artificially inflate

      
      .
      
  • Reaction: Add DTNB and ATCh.

  • Read: Measure initial velocity (

    
    ) over the linear range (e.g., first 5 mins).
    
  • Calculation:

    
    
    Fit to the 4-parameter logistic (Hill) equation.
    
Protocol 3: Mode of Inhibition ( Determination)

Goal: Define the mechanism (Competitive, Non-competitive, Mixed).

Matrix Design: You must vary both Substrate [S] and Inhibitor [I].

  • [S] concentrations: 0.25

    
    , 0.5
    
    
    
    , 1
    
    
    , 2
    
    
    , 4
    
    
    . (e.g., 25, 50, 100, 200, 400 µM ATCh).
  • [I] concentrations: 0, 0.5

    
    , 1
    
    
    
    , 2
    
    
    , 4
    
    
    .

Steps:

  • Prepare the 5x5 matrix in a 96-well plate.

  • Add Enzyme to all wells (except blanks).

  • Add Inhibitor concentrations (columns). Incubate 15 mins.

  • Add Substrate concentrations (rows) + DTNB.

  • Measure kinetics.[2][4]

Data Analysis & Interpretation

Do not rely solely on visual inspection of Lineweaver-Burk plots. Use Non-Linear Regression (Global Fitting) to the Mixed-Model Inhibition equation:



  • 
     : Dissociation constant for free enzyme (
    
    
    
    ).
  • 
     : Factor modifying affinity for the ES complex.
    

Interpretation Table:

Parameter ValueMode of InhibitionMechanism Interpretation

Competitive Inhibitor binds active site (CAS); excludes substrate.

Uncompetitive Inhibitor binds only after substrate binds (ES complex).

Non-Competitive Inhibitor binds E and ES equally (Allosteric/PAS).

Mixed Binds both, but prefers one state. Typical for dual CAS/PAS binders.

Visualization: Diagnostic Decision Tree

KineticDiagnosis Start Analyze Lineweaver-Burk Plot (1/V vs 1/[S]) LinesIntersect Do lines intersect? Start->LinesIntersect Y_Axis Intersect on Y-axis? LinesIntersect->Y_Axis Yes Mixed MIXED / UNCOMPETITIVE Vmax decreases Km varies LinesIntersect->Mixed No (Parallel Lines = Uncompetitive) X_Axis Intersect on X-axis? Y_Axis->X_Axis No Competitive COMPETITIVE Vmax unchanged Km increases Y_Axis->Competitive Yes (1/Vmax same) NonComp NON-COMPETITIVE Vmax decreases Km unchanged X_Axis->NonComp Yes (-1/Km same) X_Axis->Mixed No (Intersect in Quadrant 2 or 3)

Figure 2: Decision logic for interpreting Lineweaver-Burk plots to determine inhibition mechanism.

Troubleshooting & "Watch-Outs"

  • Non-Linear Rates: If the control velocity curves curvature within the first 2 minutes, your enzyme concentration is too high, or the substrate is depleting. Dilute enzyme 1:2 and re-test.

  • Solubility Crash: Tetrahydro-1,8-naphthyridinols are lipophilic. If

    
     spikes instantly upon addition, the compound has precipitated.
    
    • Fix: Add 0.01% Triton X-100 to the buffer to stabilize the colloid.

  • False Positives: Naphthyridines can chelate metal ions. Ensure your buffer uses ultra-pure water and contains 0.1 mM EDTA to prevent metal-induced enzyme inhibition artifacts.

References

  • Synthesis and cholinesterase inhibition of 1,8-naphthyridines: Manresa, A., et al. (2011).[1][5] "1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators."[1] Current Topics in Medicinal Chemistry.

  • General Biological Activity of Naphthyridines: Ojha, M., et al. (2021).[6] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[6][7][8] Mini-Reviews in Medicinal Chemistry.

  • Standard Ellman's Protocol: Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Kinetic Analysis Guidelines: Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery."[9] Methods of Biochemical Analysis.

Sources

Advanced Characterization of Antioxidant Potential in Naphthyridinol Analogues: From Chemical Kinetics to Cellular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Characterization of Antioxidant Potential in Naphthyridinol Analogues Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Abstract & Introduction

Naphthyridinols, particularly tetrahydro-1,8-naphthyridinol derivatives, represent a privileged scaffold in antioxidant drug design. Structurally analogous to


-tocopherol (Vitamin E), these compounds often exhibit superior radical-trapping activities due to the stabilizing influence of the fused nitrogen-containing ring system on the phenoxyl-like radical.

However, the evaluation of these analogues presents specific challenges:

  • Solubility: High lipophilicity requires modified solvent systems.

  • Reaction Kinetics: Stoichiometry often deviates from 1:1, requiring kinetic profiling rather than endpoint analysis.

  • Interference: The intrinsic fluorescence of the naphthyridine core can mask signals in standard fluorometric assays.

This guide provides a validated workflow for characterizing these compounds, moving from high-throughput chemical screening to physiologically relevant cellular models.

Mechanistic Basis: Why Naphthyridinols?

Unlike simple phenols, naphthyridinols quench reactive oxygen species (ROS) through a dual mechanism. The presence of the nitrogen atom para- or ortho- to the hydroxyl group lowers the bond dissociation enthalpy (BDE) of the O-H bond via hyperconjugation, facilitating Hydrogen Atom Transfer (HAT) . Simultaneously, the electron-rich system supports Single Electron Transfer (SET) .

Figure 1: Radical Scavenging Mechanisms

(Diagram illustrating the dual pathway of antioxidant action)

AntioxidantMechanism Naph Naphthyridinol (Reduced Form) Complex [Naph ••• ROO•] Transition State Naph->Complex Interaction ROO Peroxyl Radical (ROO•) ROO->Complex Radical Naphthyridinoxyl Radical Complex->Radical HAT (Major Path) ROOH Hydroperoxide (ROOH) Complex->ROOH H-Transfer Cation Radical Cation (Naph•+) Complex->Cation SET (Solvent Dep.) Anion Anion (ROO-) Complex->Anion e- Transfer NonRadical Non-Radical Adducts Radical->NonRadical Radical Coupling (Termination)

Caption: Dual mechanistic pathway (HAT and SET) for peroxyl radical scavenging by naphthyridinol analogues.

Chemical Screening Protocols

Protocol A: Kinetic DPPH Assay (Modified for Lipophiles)

Standard DPPH protocols often fail for naphthyridinols due to precipitation in methanol and slow reaction kinetics.

Objective: Determine the IC50 and reaction rate (


) of the analogue.
Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]
  • Stock Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (Avoid Methanol if solubility is poor).

  • DPPH Solution: 100 µM in Ethanol (Freshly prepared, protect from light).

  • Positive Control: Trolox or

    
    -Tocopherol.
    
Procedure
  • Preparation: Prepare a 10 mM stock of the naphthyridinol analogue in DMSO.

  • Dilution: Create serial dilutions (e.g., 5, 10, 25, 50, 100 µM) in Ethanol. Note: Keep final DMSO concentration <1% to avoid solvent effects on the radical.

  • Reaction: In a 96-well clear plate, add 20 µL of sample and 180 µL of DPPH solution.

  • Kinetic Read: Immediately place in a plate reader. Measure Absorbance at 517 nm every 60 seconds for 60 minutes.

    • Critical Checkpoint: Do not use a single endpoint. Naphthyridinols often show a "fast" initial phase followed by a "slow" secondary scavenging phase.

  • Blanking: Run a sample blank (Sample + Ethanol) to correct for the compound's intrinsic color (naphthyridines can be yellow/orange).

Data Analysis

Calculate the % Inhibition at steady state (plateau):



Plot % Inhibition vs. Concentration to determine IC50.
Protocol B: Lipophilic ORAC (L-ORAC)

The Oxygen Radical Absorbance Capacity (ORAC) assay is physiologically more relevant as it uses peroxyl radicals. For lipophilic naphthyridinols, cyclodextrins are required to solubilize the compound in the aqueous reaction buffer.

Objective: Quantify chain-breaking antioxidant capacity relative to Trolox.

Reagents
  • Fluorescein Probe: 40 nM in 75 mM Phosphate Buffer (pH 7.4).

  • AAPH (Radical Generator): 153 mM in Phosphate Buffer (Prepare immediately before use).

  • Solubilizer: Randomly Methylated

    
    -Cyclodextrin (RMCD) solution (7% w/v in 50% Acetone/Water).
    
Procedure
  • Sample Prep: Dissolve naphthyridinol in Acetone/Water (50:50). Dilute with 7% RMCD solution.

  • Plate Setup (Black 96-well plate):

    • 20 µL Sample/Trolox Standard

    • 120 µL Fluorescein Solution

  • Incubation: Incubate at 37°C for 15 minutes.

  • Initiation: Add 60 µL of AAPH solution rapidly using a multichannel pipette.

  • Measurement: Monitor Fluorescence (Ex: 485 nm / Em: 520 nm) every minute for 90 minutes.

Interference Check (Crucial for Naphthyridines)

Naphthyridinols are often fluorescent. Run a "No-AAPH" control: Mix Sample + Fluorescein + Buffer (instead of AAPH). If the signal increases or is significantly higher than the baseline, the compound is interfering. Correction: If interference exists, subtract the "No-AAPH" kinetic trace from the reaction trace before calculating AUC.

Cellular Validation Protocols

Protocol C: Intracellular ROS Scavenging (DCFH-DA Assay)

Validates if the analogue can penetrate the cell membrane and function in the cytoplasm.

Cell Model: HepG2 (Liver) or PC12 (Neuronal) cells.

Reagents
  • DCFH-DA Probe: 10 mM stock in DMSO.[2][4]

  • Stressor: Hydrogen Peroxide (

    
    ) or tert-Butyl hydroperoxide (t-BHP).
    
Procedure
  • Seeding: Seed cells (

    
     cells/well) in a black, clear-bottom 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with Naphthyridinol analogues (0.1 - 10 µM) for 12–24 hours.

    • Control: Include a Vehicle Control (DMSO only).

  • Probe Loading:

    • Remove media.[2][4][5][7] Wash 1x with PBS.

    • Add 100 µL of 20 µM DCFH-DA in serum-free media.

    • Incubate 30 min at 37°C in the dark.

  • Wash Step (Critical): Wash cells 2x with PBS to remove extracellular probe. Extracellular hydrolysis leads to high background noise.

  • Stress Induction: Add 100 µL of 500 µM

    
     in PBS.
    
  • Measurement: Immediately read Fluorescence (Ex: 485 nm / Em: 535 nm) kinetically for 60 minutes.

Figure 2: Experimental Workflow

(Diagram showing the progression from synthesis to cellular data)

Workflow cluster_chem Chemical Screening cluster_bio Biological Validation Synth Naphthyridinol Synthesis DPPH Kinetic DPPH (H-Transfer/e-Transfer) Synth->DPPH ORAC Lipophilic ORAC (Peroxyl Trapping) Synth->ORAC Tox Cytotoxicity Check (MTT/CCK-8) DPPH->Tox Select Hits ORAC->Tox ROS Intracellular ROS (DCFH-DA) Tox->ROS Non-Toxic Conc.

Caption: Integrated workflow for the evaluation of naphthyridinol antioxidants.

Data Interpretation & Comparison

AssayTarget RadicalMechanismRelevance to Naphthyridinols
DPPH Nitrogen radicalHAT + SETScreening. Good for ranking analogues. Watch for solubility issues.
ORAC Peroxyl radicalHATHigh. Mimics lipid peroxidation chain breaking. Best for structure-activity relationship (SAR).
DCFH-DA Total ROS (

, HO•)
Cellular RedoxValidation. Confirms bioavailability and intracellular activity.
Troubleshooting Guide
  • Compound Precipitation: If OD spikes randomly during DPPH, the compound has precipitated. Switch to an Ethanol/DMSO (90:10) mix or reduce concentration.

  • Negative ORAC Values: This usually indicates fluorescence quenching (inner filter effect). Dilute the sample further.

  • High Background in Cell Assay: Incomplete washing of extracellular DCFH-DA. Ensure 2-3 washes with warm PBS before adding the stressor.

References

  • Valgimigli, L., et al. (2013). Besting vitamin E: sidechain substitution is key to the reactivity of naphthyridinol antioxidants in lipid bilayers. Journal of Organic Chemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][5][6][7][9][10][11][12][13] LWT - Food Science and Technology.

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Wijtmans, M., et al. (2004). Synthesis and reactivity of some 1,8-naphthyridinol analogues of alpha-tocopherol. Journal of Organic Chemistry.

Sources

Application Note: 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol Scaffolds in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol represents a "privileged scaffold" in medicinal chemistry, specifically within the realm of anticancer therapeutics. Its primary utility lies in its ability to function as a rigid, bicyclic arginine mimetic .

Unlike flexible arginine side chains, this naphthyridine scaffold locks the nitrogen atoms into a planar configuration, significantly enhancing binding affinity for aspartic acid residues in target proteins. This application note details the use of this scaffold to design


 integrin antagonists  (inhibiting angiogenesis and metastasis) and outlines the critical protocols for validating these derivatives in an oncology setting.
Key Applications
  • Integrin Antagonism: Targeting

    
     and 
    
    
    
    receptors to block tumor angiogenesis.[1]
  • Kinase Inhibition: Serving as a hinge-binding motif in ATP-competitive inhibitors.

  • Tumor Targeting: Acting as the "homing" ligand for Antibody-Drug Conjugates (ADCs).

Chemical Biology & Mechanism of Action

The Arginine Mimicry Hypothesis

The 1,8-naphthyridine core contains a bidentate hydrogen-bonding motif (N-1 and N-8) that mimics the guanidinium group of arginine found in the RGD (Arg-Gly-Asp) tripeptide sequence.

  • Physiological RGD: Flexible, susceptible to enzymatic degradation.

  • Naphthyridine Scaffold: Rigid, metabolically stable, high affinity.

The specific 4-ol (hydroxyl) functionality is the critical "handle." It introduces a chiral center, allowing researchers to extend the molecule into the "Gly-Asp" binding pocket with stereochemical precision.

Mechanism of Action: Blockade

The


 integrin is highly upregulated on activated endothelial cells (angiogenesis) and tumor cells (metastasis) but minimally expressed on normal tissue.
  • Binding: The naphthyridine nitrogen (N-1) forms a salt bridge with Asp-218 in the

    
    -subunit of the integrin.
    
  • Extension: The substituent at the C-4 position (derived from the 4-ol) extends into the

    
    -subunit, interacting with metal ion-dependent adhesion sites (MIDAS).
    
  • Result: Competitive blockade of the natural ligand (Vitronectin/Fibrinogen), triggering anoikis (apoptosis induced by loss of adhesion) in endothelial cells.

MOA cluster_0 Tumor Microenvironment Scaffold Tetrahydro-1,8-naphthyridine (Arginine Mimetic) Integrin αvβ3 Integrin Receptor (Tumor Vasculature) Scaffold->Integrin Bidentate H-Bonding (Asp-218) Signaling FAK/Src Signaling Integrin->Signaling Blockade Outcome Inhibition of Angiogenesis (Tumor Starvation) Signaling->Outcome Downregulation

Figure 1: Mechanism of Action. The naphthyridine scaffold competitively blocks integrin signaling, preventing focal adhesion kinase (FAK) activation.

Experimental Protocols

Protocol A: Scaffold Quality Control & Derivatization

Objective: Ensure enantiomeric purity of the 4-ol precursor before biological testing. The biological activity often resides in a single enantiomer (typically S).

Reagents:

  • Chiral HPLC Column (e.g., Chiralcel OD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Reference Standard: Racemic this compound.

Workflow:

  • Dissolution: Dissolve 1 mg of sample in 1 mL mobile phase.

  • Injection: Inject 10 µL onto the HPLC system (Flow: 1.0 mL/min, Detection: UV 254 nm).

  • Criteria: Enantiomeric Excess (ee) must be >98% for biological assays.

    • Note: The 4-hydroxyl group is often converted to an amine or ether linkage to attach the "Aspartic Acid" mimic moiety.

Protocol B: Solid-Phase Competitive Binding Assay (Integrin )

Objective: Determine the IC50 of the naphthyridine derivative against purified integrin receptors. This is the gold standard for validating the "Arginine Mimicry."

Materials:

  • Purified human

    
     integrin (commercially available).
    
  • Biotinylated Vitronectin (natural ligand).

  • 96-well high-binding microplates (Nunc MaxiSorp).

  • Streptavidin-HRP conjugate.

  • TMB Substrate.

Step-by-Step Methodology:

  • Coating:

    • Dilute

      
       integrin to 1 µg/mL in Coating Buffer (PBS, pH 7.4).
      
    • Add 100 µL/well. Incubate overnight at 4°C.

  • Blocking (Critical Step):

    • Wash plate 3x with Wash Buffer (PBS + 0.05% Tween-20).

    • Add 200 µL 1% BSA in PBS. Incubate 2 hours at RT.

    • Scientist Note: Do NOT use non-fat milk. Milk contains biotin, which interferes with the streptavidin detection system.

  • Competition:

    • Prepare serial dilutions of the Naphthyridine derivative (0.1 nM to 10 µM) in Binding Buffer.

    • Add 50 µL of compound dilution + 50 µL of Biotin-Vitronectin (fixed concentration: 1 nM).

    • Incubate 3 hours at RT with gentle shaking.

  • Detection:

    • Wash plate 5x.

    • Add 100 µL Streptavidin-HRP (1:2000 dilution). Incubate 1 hour.

    • Wash 5x. Add TMB substrate. Stop reaction with 1M H2SO4.

  • Analysis:

    • Measure OD at 450 nm.

    • Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Data Interpretation Table:

IC50 RangeInterpretationAction
< 10 nMPotent AntagonistProceed to Cell-Based Assays
10 - 100 nMModerate ActivityOptimize Linker Length
> 1000 nMInactiveRe-evaluate Stereochemistry at C-4
Protocol C: Functional Angiogenesis Assay (Tube Formation)

Objective: Confirm that the molecular binding translates to functional inhibition of blood vessel formation.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells).

  • Matrigel (Growth Factor Reduced).

  • 24-well culture plates.

  • Inverted Microscope.

Workflow:

  • Matrix Preparation: Thaw Matrigel on ice. Coat 24-well plate (250 µL/well). Polymerize at 37°C for 30 mins.

  • Seeding: Resuspend HUVECs in media containing the Naphthyridine derivative (100 nM and 1 µM). Seed 50,000 cells/well.

  • Incubation: Incubate for 6-18 hours at 37°C.

  • Quantification:

    • Capture 5 random fields per well.

    • Count "Master Junctions" (points where 3+ tubes converge) and Total Tube Length .

    • Success Criteria: >50% reduction in tube length compared to Vehicle (DMSO) control.

Workflow Start Start: Naphthyridine-4-ol Derivative Step1 1. Solid Phase Binding (ELISA vs Vitronectin) Start->Step1 Decision1 IC50 < 50nM? Step1->Decision1 Step2 2. HUVEC Tube Formation (Functional Angiogenesis) Decision1->Step2 Yes Refine Refine SAR / Linker Decision1->Refine No Step3 3. Boyden Chamber Invasion (Metastasis Model) Step2->Step3 End Lead Candidate Selection Step3->End Refine->Step1

Figure 2: Screening Workflow. A self-validating cascade from biochemical affinity to functional cellular phenotype.

Troubleshooting & Expert Insights

Solubility Issues

Tetrahydro-1,8-naphthyridines are moderately basic (pKa ~7-8) but can be lipophilic depending on the C-4 substituent.

  • Problem: Compound precipitates in assay buffer.

  • Solution: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is < 0.5% (v/v). For animal studies, formulate as a mesylate salt to improve aqueous solubility.

Oxidation Sensitivity

The tetrahydro-ring is susceptible to oxidation to the aromatic 1,8-naphthyridine (which loses the specific "pucker" required for optimal binding).

  • Protocol Adjustment: Store solid compounds under Nitrogen/Argon at -20°C. Add antioxidants (e.g., ascorbic acid) to stock solutions if long-term stability is poor.

Selectivity[2]
  • Risk: Cross-reactivity with

    
     (platelet integrin) can cause bleeding side effects.
    
  • Validation: Always run a counter-screen against

    
     (using Fibrinogen as the ligand). A selectivity ratio (
    
    
    
    IC50 /
    
    
    IC50) of >100 is desired.

References

  • Lippa, R. A., et al. (2020).[2][3] "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein Journal of Organic Chemistry.

  • Duggan, M. E., et al. (2000). "Nonpeptide

    
     antagonists. 1. Transformation of a potent, integrin-selective 
    
    
    
    antagonist into a potent
    
    
    antagonist." Journal of Medicinal Chemistry.
  • Springer, T. A. (2002). "Therapeutic antagonists and conformational regulation of integrin function."[1] Nature Reviews Molecular Cell Biology.

  • Wang, J., et al. (2004).[4] "Non-peptide

    
     antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters. 
    
  • Ojha, M., et al. (2021).[5] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[5] Mini-Reviews in Medicinal Chemistry.

Sources

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Application Note: 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol as a "Turn-On" Fluorescent Probe for Divalent Metal Ion Detection

Introduction

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and real-time response capabilities. The 1,8-naphthyridine scaffold has been extensively explored for the development of such probes, owing to its excellent coordination properties with metal ions. This application note describes the potential use of a novel derivative, this compound, as a selective "turn-on" fluorescent probe for divalent metal ions, with a particular focus on Zinc (Zn²⁺).

The core structure of this compound features a chelating motif comprising the two nitrogen atoms of the naphthyridine ring and the hydroxyl group at the 4-position. In its free form, the probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the electron-rich amino groups to the fluorophore. Upon coordination with a target metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][2][3] This "turn-on" response allows for the sensitive detection of the analyte.

Proposed Sensing Mechanism

The proposed mechanism for the detection of a divalent metal ion (M²⁺) by this compound is illustrated below. The nitrogen atoms of the pyridine and piperidine rings, along with the hydroxyl group, form a coordination pocket for the metal ion. This binding event restricts the non-radiative decay pathways, resulting in a pronounced increase in fluorescence emission.

Synthesis Workflow A 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one B NaBH₄, Methanol A->B Reduction C This compound B->C

Caption: Proposed synthetic workflow for the probe.

Materials:

  • 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between DCM and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for Metal Ion Detection

This protocol provides a general framework for evaluating the performance of for a target metal ion (e.g., Zn²⁺).

Materials:

  • Stock solution of this compound (1 mM in DMSO or ethanol)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) (10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of the Working Probe Solution: Prepare a 10 µM working solution of the probe by diluting the stock solution in the buffer.

  • Selectivity Assay:

    • To a series of cuvettes, add 2 mL of the 10 µM probe solution.

    • Add 20 µL of each metal salt stock solution to a different cuvette to achieve a final metal ion concentration of 100 µM.

    • Incubate the solutions for 5 minutes at room temperature.

    • Measure the fluorescence emission spectrum of each solution (e.g., excitation at 340 nm, emission scan from 400 nm to 600 nm).

    • Compare the fluorescence intensity at the emission maximum to determine the selectivity of the probe.

  • Titration Experiment:

    • To a cuvette containing 2 mL of the 10 µM probe solution, incrementally add small aliquots of the target metal ion stock solution (e.g., 2 µL additions of 1 mM ZnCl₂).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection range and calculate the limit of detection (LOD).

Experimental Workflow cluster_0 Preparation cluster_1 Selectivity Test cluster_2 Titration Assay A Prepare 10 µM Probe Solution C Add different metal ions to probe solution A->C F Incrementally add target metal ion to probe solution A->F B Prepare Metal Ion Stock Solutions B->C B->F D Measure Fluorescence Spectra C->D E Compare Emission Intensities D->E G Record Fluorescence after each addition F->G H Plot Intensity vs. Concentration G->H

Caption: General workflow for evaluating the fluorescent probe.

Data Analysis and Interpretation

The data from the titration experiment can be used to determine the binding constant (Ka) of the probe-metal complex using a suitable binding model, such as the Benesi-Hildebrand equation. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).

Conclusion

This compound represents a promising new scaffold for the development of "turn-on" fluorescent probes for divalent metal ions. The proposed synthesis is feasible, and the underlying CHEF sensing mechanism is well-established for similar compounds. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate the performance of this novel probe in their specific applications, from environmental analysis to cellular imaging.

References

  • Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (2021). Journal of Education and Science, 30(3), 195-207. [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). RSC Advances, 14(51), 37863-37873. [Link]

  • Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe. (2020). Journal of Fluorescence, 31(2), 429-437. [Link]

  • Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and. (2021). RSC Advances, 11(44), 27787-27800. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2020). Beilstein Journal of Organic Chemistry, 16, 1617-1626. [Link]

  • Mixed alkoxy/hydroxy 1,8-naphthalimides: expanded fluorescence colour palette and in vitro bioactivity. (2021). Chemical Communications, 57(84), 11021-11024. [Link]

  • 4-Hydroxy-N-propyl-1,8-naphthalimide esters: New fluorescence-based assay for analysing lipase and esterase activity. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-160. [Link]

  • Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. (1975). Journal of Medicinal Chemistry, 18(10), 1038-1041. [Link]

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. (2022). RSC Advances, 12(10), 5971-6001. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2021). European Journal of Organic Chemistry, 2021(32), 4487-4498. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2020). Beilstein Journal of Organic Chemistry, 16, 1617-1626. [Link]

  • Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion. (1998). Inorganic Chemistry, 37(19), 4878-4884. [Link]

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. (2000). Chemical Communications, (16), 1477-1478. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 886075. [Link]

  • naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas. (2020). Beilstein Archives. [Link]

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. (2000). Chemical Communications, (16), 1477-1478. [Link]

  • Enhanced fluorescence sensing of hydroxylated organotins by a boronic acid-linked Schiff base. (2009). Chemical Communications, (32), 4842-4844. [Link]

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (2013). Beilstein Journal of Organic Chemistry, 9, 1275-1284. [Link]

  • A 4-HYDROXY-1,8-NAPHTHALIMIDE-BASED TURN-ON TWO-PHOTON FLUORESCENT PROBE FOR HYDROGEN POLYSULFIDE SENSING. (2019). Journal of Applied Spectroscopy, 86(3), 503-509. [Link]

  • General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups (L). (2011). ChemInform, 42(15). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydro-1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and minimize side reactions in your synthetic workflow.

The synthesis of tetrahydro-1,8-naphthyridines is typically a two-stage process: first, the construction of the aromatic 1,8-naphthyridine core, commonly via the Friedländer annulation, followed by the partial reduction of one of the pyridine rings. Each stage presents a unique set of challenges that can lead to impurities and reduced yields. This guide provides a systematic approach to identifying, understanding, and resolving these issues.

Part 1: Troubleshooting the Friedländer Annulation for 1,8-Naphthyridine Core Synthesis

The Friedländer synthesis, which condenses 2-aminonicotinaldehyde with an active methylene compound (typically a ketone), is a robust method for forming the 1,8-naphthyridine ring system.[1] However, side reactions can significantly complicate the process.

FAQ 1: Low or No Yield of the 1,8-Naphthyridine Product

Question: My Friedländer reaction is giving very low yields or failing completely. What are the common causes?

Answer: Low or no yield in a Friedländer reaction is a frequent issue that can often be traced back to suboptimal reaction conditions or catalyst choice. Some methods are known to suffer from long reaction times and lower yields under severe conditions.[2]

  • Causality: The reaction involves a base- or acid-catalyzed aldol-type condensation followed by an intramolecular cyclization and dehydration.[1] If the catalyst is not effective in promoting both of these steps, the reaction can stall. For instance, a base that is too weak may not generate a sufficient concentration of the enolate from the ketone, while a base that is too strong might favor side reactions.

  • Troubleshooting Steps:

    • Catalyst Screening: If a standard base like potassium hydroxide (KOH) is failing, consider alternative catalytic systems. Ionic liquids such as choline hydroxide (ChOH) in water have been shown to produce excellent yields (>95%) under mild conditions (50°C).[1][3] For solvent-free conditions, grinding with a Lewis acid catalyst like CeCl₃·7H₂O at room temperature can also be highly effective and clean.[2]

    • Temperature Optimization: The reaction is temperature-dependent. If you are running the reaction at room temperature with no success, a moderate increase to 50-80°C can significantly increase the reaction rate.[4] Conversely, if you observe product degradation, the temperature may be too high.

    • Reagent Purity: Ensure the 2-aminonicotinaldehyde is pure. Aldehydes are prone to oxidation, and impurities can inhibit the reaction.

FAQ 2: Formation of Multiple Products When Using an Unsymmetrical Ketone

Question: I am using 2-butanone in my reaction and getting a mixture of two isomeric naphthyridines. How can I control the regioselectivity?

Answer: This is a classic problem of regioselectivity in the Friedländer synthesis.[5] When an unsymmetrical ketone (e.g., methyl ethyl ketone) is used, the enolate can form on either side of the carbonyl group, leading to two different modes of cyclization and resulting in a mixture of the 2-ethyl-1,8-naphthyridine and the 2,3-dimethyl-1,8-naphthyridine.

cluster_problem Problem: Poor Regioselectivity cluster_solution Solution Strategies Problem Mixture of Regioisomers (e.g., 2-ethyl vs. 2,3-dimethyl) Catalyst Catalyst Choice: Use a bulky amine catalyst like TABO to favor the less hindered enolate. Problem->Catalyst Primary Control Conditions Reaction Conditions: 1. Slow addition of the ketone. 2. Increase reaction temperature. Problem->Conditions Secondary Control Mechanism Mechanism Insight: Kinetic vs. Thermodynamic Control (Favoring the kinetic product) Catalyst->Mechanism Conditions->Mechanism

Caption: Controlling regioisomer formation in Friedländer synthesis.

  • Mechanistic Insight: The formation of the less substituted product (from the methyl enolate) is often the kinetically favored pathway. By carefully selecting the catalyst and conditions, you can exploit this preference.

  • Troubleshooting & Optimization:

    • Catalyst Selection: The choice of catalyst is paramount. While simple bases like KOH often give poor selectivity, bulky secondary amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), are highly effective. TABO promotes the formation of the less sterically hindered enolate, leading to high regioselectivity for the 2-substituted product.[5]

    • Slow Addition: Instead of adding all reagents at once, add the unsymmetrical ketone slowly to the mixture of 2-aminonicotinaldehyde and the catalyst. This maintains a low concentration of the ketone, which suppresses the formation of the more thermodynamically stable (but more hindered) enolate.

    • Temperature Control: Increasing the reaction temperature can sometimes improve regioselectivity in favor of the kinetic product.

FAQ 3: Significant Amount of a Byproduct Identified as a Self-Condensation Product of My Ketone

Question: My reaction is contaminated with a high-molecular-weight byproduct that appears to be from the self-condensation of my acetone reactant. How do I prevent this?

Answer: This side reaction is a classic aldol condensation of the ketone with itself, which is highly competitive under strong basic conditions.

  • Causality: Strong bases (e.g., NaOH, KOH) readily generate enolates, which can attack another molecule of the ketone faster than they react with the 2-aminonicotinaldehyde, especially at higher ketone concentrations.

  • Mitigation Protocol:

    • Use a Milder Catalyst: Switch from a strong inorganic base to a milder, more selective catalyst. An ionic liquid like choline hydroxide in water is an excellent choice as it facilitates the desired reaction at moderate temperatures without promoting excessive self-condensation.[3]

    • Control Stoichiometry: Use a precise 1:1 or a slight excess of the 2-aminonicotinaldehyde relative to the ketone. Avoid using the ketone as the solvent. For acetone, a slight excess (e.g., 1.5 equivalents) may be needed due to its volatility, but a large excess should be avoided.[1]

    • Temperature Management: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. For many systems, 50°C is a good starting point.[1]

Part 2: Troubleshooting the Hydrogenation of 1,8-Naphthyridines

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridines is most commonly achieved by the catalytic hydrogenation of the aromatic 1,8-naphthyridine precursor. This step is challenging due to the risk of over-reduction and catalyst deactivation.

FAQ 4: My Reaction is Stalled or Incomplete, and My Catalyst Seems Inactive

Question: My hydrogenation reaction starts but then stops before all the starting material is consumed. What is causing this catalyst deactivation?

Answer: This is a classic case of catalyst poisoning . The nitrogen atoms in both the 1,8-naphthyridine starting material and the tetrahydro-1,8-naphthyridine product can act as Lewis bases. Their lone pair of electrons can strongly coordinate to the active sites on the metal catalyst (e.g., Palladium, Platinum), preventing the catalyst from activating hydrogen and facilitating the reaction.

Catalyst Active Catalyst Site (e.g., Pd, Pt, Ru) Poisoned Poisoned Catalyst (Inactive) Catalyst->Poisoned Coordination of Nitrogen Lone Pair Naphthyridine 1,8-Naphthyridine (Substrate/Product) Naphthyridine->Catalyst

Caption: Deactivation of a metal catalyst by a nitrogen-containing substrate.

  • Troubleshooting & Optimization:

    • Acidic Medium: A highly effective strategy is to perform the hydrogenation in an acidic solvent, such as acetic acid or by adding an acid like HCl to an alcohol solvent. The acid protonates the nitrogen atoms of the naphthyridine. The resulting pyridinium salt has no available lone pair to coordinate with the catalyst, thus preventing poisoning.

    • Catalyst Choice: Ruthenium-based catalysts are often reported to be more resistant to poisoning by nitrogen heterocyles compared to palladium catalysts. Chiral cationic ruthenium diamine complexes have been shown to be effective.[6]

    • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes compensate for partial deactivation and drive the reaction to completion.

FAQ 5: Formation of a Fully Saturated Byproduct (Over-Reduction)

Question: I am trying to synthesize 5,6,7,8-tetrahydro-1,8-naphthyridine, but I am also forming the decahydro-1,8-naphthyridine byproduct. How can I stop the reaction at the tetrahydro stage?

Answer: Over-hydrogenation, or perhydrogenation, is the most significant challenge in this synthesis.[7] Once the aromaticity of one ring is broken to form the tetrahydro intermediate, the remaining double bond in the dihydropyridine tautomer can be susceptible to further reduction, leading to the fully saturated decahydronaphthyridine.

ParameterCondition to Favor Tetrahydro- ProductRationale & Causality
Catalyst Use less active catalysts (e.g., certain Ru complexes) or transfer hydrogenation catalysts (e.g., Iridium-based).Highly active catalysts like Rhodium on Carbon or Platinum Oxide under harsh conditions will readily reduce both rings. Transfer hydrogenation offers a milder, more controlled source of hydrogen.[7][8]
Hydrogen Source Use a hydrogen donor like indoline or isopropanol (transfer hydrogenation) instead of high-pressure H₂ gas.This provides a controlled, stoichiometric delivery of hydrogen equivalents, making it easier to stop the reaction at the intermediate stage.[8]
Pressure (H₂) Use lower hydrogen pressure (e.g., 1-10 atm).High H₂ pressure increases the concentration of active hydrogen species on the catalyst surface, promoting further reduction.
Temperature Conduct the reaction at the lowest effective temperature (e.g., room temperature to 50°C).Higher temperatures provide the activation energy needed to reduce the second, less reactive C=C bond in the intermediate.
Monitoring Monitor the reaction closely by TLC, GC-MS, or ¹H NMR.Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction of the desired tetrahydro- product.
  • Experimental Protocol: Selective Transfer Hydrogenation This protocol provides a milder alternative to high-pressure hydrogenation to minimize over-reduction.

    • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,8-naphthyridine starting material (1.0 eq) in a suitable solvent like toluene or isopropanol.

    • Catalyst Addition: Add the Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%).

    • Hydrogen Donor: Add the hydrogen donor. Tetrahydroquinolines (THQs) can be used as specific hydrogen donors that help overcome the over-hydrogenation barrier.[7] Alternatively, a more common donor like isopropanol (used as solvent) or formic acid can be employed.

    • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress carefully by TLC or LC-MS.

    • Work-up: Once the starting material is consumed, cool the reaction mixture, filter off the catalyst through a pad of Celite®, and concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to separate the desired tetrahydro-1,8-naphthyridine from any unreacted starting material or byproducts.

Part 3: Purification Strategies

Question: How can I effectively purify my desired tetrahydro-1,8-naphthyridine from the common side products?

Answer: Purification often requires chromatographic methods, but the basicity of the nitrogen atoms can be exploited for a more straightforward separation.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., dichloromethane or hexanes) is typically used.

    • Tailing: The basic nitrogen atoms can interact strongly with the acidic silica gel, causing the product to "tail" down the column. To prevent this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical peaks.

  • Acid-Base Extraction: This technique is excellent for removing non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tetrahydro-1,8-naphthyridine will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains non-basic impurities (like aldol condensation products).

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is alkaline (pH > 10).

    • Extract the now neutral product back into an organic solvent.

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 2016. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • CeCl₃·7H₂O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 2015. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 2023. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PubMed, 2023. [Link]

  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 2017. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2021. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021. [Link]

Sources

optimization of reaction conditions for 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,8-Naphthyridine Synthesis Optimization

  • Ticket ID: #NAPH-SYN-001

  • Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

  • Status: Active

Method Selection & Strategic Planning

Before optimizing a failing reaction, ensure you have selected the correct synthetic pathway for your specific substrate availability and yield requirements.

Decision Matrix: Pathway Selection

Naphthyridine_Selection Start Start: Select Precursors Substrate Available Substrate? Start->Substrate Fried 2-Aminonicotinaldehyde + Ketone/Aldehyde Substrate->Fried Classic Route Metal 2-Aminopyridine + Alcohol (Borrowing H2) Substrate->Metal Modern Route Green Green/Scale-up Required? Fried->Green Water Protocol A: Aqueous/Choline Hydroxide Green->Water Yes (High Yield) Lewis Protocol B: Lewis Acid (CeCl3/I2) Green->Lewis No (Difficult Solubility) Regio Regioselectivity Critical? Lewis->Regio IrCat Protocol C: Ir-Catalyzed ADC Metal->IrCat Atom Economy Focus TABO Use TABO Catalyst (Slow Addition) Regio->TABO Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on precursor availability and green chemistry requirements.

Protocol A: Green Friedländer Synthesis (Aqueous)

Best for: Robust, gram-scale synthesis, high functional group tolerance. Reference Standard: Choline Hydroxide (ChOH) catalyzed condensation [1, 3].

Standard Operating Procedure (SOP)
  • Charge: Mix 2-aminonicotinaldehyde (1.0 equiv) and ketone (1.0 equiv) in water (2 mL/mmol).

  • Catalyst: Add Choline Hydroxide (ChOH) (1–5 mol%).

  • Reaction: Stir at 50°C (or RT for highly activated ketones) for 4–6 hours.

  • Workup: Cool to RT. The product usually precipitates.[1] Filter, wash with cold water/ethanol (9:1), and dry.

Troubleshooting & FAQs

Q: The reaction mixture remains a suspension, and conversion is low (<30%).

  • Diagnosis: Phase transfer limitation. While "on-water" reactions benefit from hydrophobic effects, highly lipophilic ketones may not interact effectively with the aldehyde in the aqueous phase.

  • Correction:

    • Co-solvent: Add 10-20% Ethanol or PEG-400 to improve homogeneity without sacrificing the "green" effect [5].

    • Temperature: Increase temperature to 80°C.

    • Catalyst Load: Increase ChOH to 10 mol%. The ionic liquid nature of ChOH assists in phase transfer.

Q: I am observing significant aldol self-condensation of the ketone.

  • Diagnosis: The base (ChOH) is triggering the self-aldol reaction of the ketone faster than the cross-condensation with the aminonicotinaldehyde.

  • Correction:

    • Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv), not the ketone.

    • Addition Order: Pre-dissolve the aldehyde and catalyst in water, then add the ketone dropwise over 30 minutes. This keeps the ketone concentration low relative to the aldehyde [9].

Protocol C: Iridium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Best for: Atom economy, using alcohols instead of unstable aldehydes. Reference Standard: [Cp*IrCl2]2 catalyzed transfer hydrogenation [7, 11].

Standard Operating Procedure (SOP)
  • Charge: 2-Aminopyridine derivative (1.0 equiv), Primary/Secondary Alcohol (1.2 equiv).

  • Catalyst System: [Cp*IrCl2]2 (1–2 mol%), KOH (10–20 mol%).

  • Solvent: Toluene or Xylene (0.5 M).

  • Reaction: Reflux (110–130°C) under Argon for 16–24 h.

  • Mechanism: The alcohol is dehydrogenated in situ to the carbonyl, condenses, and the catalyst transfers hydrogen back (or releases H2) to aromatize.

Troubleshooting & FAQs

Q: The reaction stalls after 50% conversion. Adding more alcohol doesn't help.

  • Diagnosis: Catalyst deactivation (poisoning) or product inhibition. Naphthyridines are strong bidentate ligands and can coordinate to the Iridium center, displacing the active Cp* or shutting down the catalytic cycle.

  • Correction:

    • Ligand Scavenging: Increase the reaction temperature to 130°C to promote product dissociation from the metal center.

    • Base Check: Ensure the base (KOH/t-BuOK) is dry. Moisture kills the hydride transfer efficiency.

    • Concentration: Dilute the reaction. High concentrations favor product coordination to the catalyst.

Q: I see the intermediate imine, but cyclization/aromatization is not occurring.

  • Diagnosis: Insufficient driving force for the dehydrogenation step.

  • Correction:

    • Open System: Ensure the system allows H2 gas release (if strictly dehydrogenative) or add a hydrogen acceptor (like styrene) if using a transfer hydrogenation mechanism, though modern Ir-systems usually don't require this [11].

    • Base Strength: Switch from KOH to Cs2CO3 or t-BuOK to facilitate the initial alcohol dehydrogenation.

Deep Dive: Regioselectivity Control

The Issue: When condensing 2-aminonicotinaldehyde with an unsymmetrical ketone (e.g., 2-butanone), two isomers are possible: the 2-ethyl derivative (kinetic) or the 2,3-dimethyl derivative (thermodynamic).

Regioselectivity Mechanism & Logic

Regioselectivity Ketone Unsymmetrical Ketone (e.g., 2-Butanone) Enolate_Kin Kinetic Enolate (Less Substituted) Ketone->Enolate_Kin Fast, Low T Enolate_Therm Thermodynamic Enolate (More Substituted) Ketone->Enolate_Therm Slow, High T Base Base Catalyst Prod_A Product A (Linear/Steric Free) Enolate_Kin->Prod_A Prod_B Product B (Branched) Enolate_Therm->Prod_B TABO TABO Catalyst (Steric Bulk) TABO->Enolate_Kin Enforces

Figure 2: Mechanistic divergence in Friedländer annulation with unsymmetrical ketones.

Q: How do I force the reaction to yield a single regioisomer?

  • Solution 1 (The Catalyst Switch): Use TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) as the catalyst.[2] Its steric bulk prevents the formation of the more substituted enamine/enolate, yielding the 2-substituted naphthyridine with 96:4 selectivity [9].

  • Solution 2 (The Slow Addition): Keep the ketone concentration low by slow addition. This favors the kinetic enolate formation, which reacts immediately with the aldehyde before it can equilibrate to the thermodynamic enolate.

Summary of Optimized Conditions

ParameterGreen Protocol (Friedländer)Metal-Catalyzed (ADC)Regio-Controlled
Substrates 2-Aminonicotinaldehyde + Ketone2-Aminopyridine + Alcohol2-Aminonicotinaldehyde + Ketone
Catalyst Choline Hydroxide (1-5 mol%)[Cp*IrCl2]2 (1 mol%)TABO (10 mol%)
Solvent Water (or Water/EtOH)Toluene/XyleneEthanol/Toluene
Temp 25°C – 50°C110°C – 130°C60°C
Key Advantage Eco-friendly, Simple WorkupAtom Economy, No Aldehyde neededHigh Isomer Purity
Primary Risk Solubility of lipophilicsCatalyst poisoningSlow reaction rate

References

  • Nandhikumar, R. & K., S. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation.[3] Asian Journal of Chemistry, 30(8), 1909-1914.[3] Link

  • Ghorbani-Vaghei, R. et al. (2017).[2] A single-step, facile synthesis of 1,8-naphthyridine derivatives... Synthesis, 49, 763-769.[2] Link

  • Reddy, P.V.G. et al. (2021).[4][5] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18265–18274. Link

  • BenchChem. (2025).[1] Troubleshooting low yield in Friedländer synthesis of quinolines (Applicable to Naphthyridines). Link

  • Venkateswarlu, S. et al. (2015). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate.[6] Link

  • Li, Y. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. ACS Omega, 6(42), 28215–28224. Link

  • Wang, Z. et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline. Molecules, 28(23), 7886.[7] Link

  • Moghanian, H. et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines.[8] Indian Journal of Heterocyclic Chemistry, 24, 305-308.[8] Link

  • Dormer, P.G. et al. (2003).[9] Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Journal of Organic Chemistry, 68(2), 467-477. Link

  • Organic Chemistry Portal. (2023). 1,8-Naphthyridine synthesis: Recent Literature. Link

  • Xiong, B. et al. (2016).[10] Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines.[10] Organic Letters, 18(4), 740–743. Link

Sources

minimizing byproducts in the functionalization of tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Tetrahydro-1,8-Naphthyridines (THN)

Current Status: Online Operator: Senior Application Scientist Ticket ID: THN-FUNC-OPT-001 Subject: Minimizing Byproducts & Optimizing Stability in THN Scaffolds[1]

Executive Summary

You are encountering difficulties with the functionalization of 1,2,3,4-tetrahydro-1,8-naphthyridine (THN) . This scaffold is a privileged pharmacophore, particularly in


 integrin inhibitors and arginine mimetics.[1] However, its unique electronic structure creates a "perfect storm" for three specific byproduct classes:
  • Oxidative Dehydrogenation: Re-aromatization to the fully aromatic 1,8-naphthyridine.

  • Catalyst Poisoning: Bidentate chelation of transition metals (Pd, Cu, Rh) by the N1-N8 pocket.[1]

  • Regio-scrambling: Competitive nucleophilicity between the aliphatic N1 and the pyridyl N8.

This guide provides the mechanistic logic and protocols to suppress these pathways.

Module 1: The Chelation Trap (Catalyst Poisoning)

The Issue: Your Suzuki, Buchwald, or Sonogashira coupling stalls at <20% conversion, or you observe a "black crash-out" of the catalyst.

The Mechanism: Unlike simple anilines or pyridines, the 1,8-naphthyridine core acts as a rigid bidentate ligand (similar to 1,10-phenanthroline).[1] It sequesters the metal catalyst (


) into a stable, catalytically inactive 5-membered chelate ring.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Reaction Stalls Early Catalyst sequestration by N1/N8 pocket.Pre-complexation: Add 1.1 eq of a Lewis Acid (e.g.,

or

) to block the N8 site before adding the Pd-catalyst.
Low Yields in Cross-Coupling Competitive binding.Switch Ligands: Use bulky phosphines (e.g., XPhos, BrettPhos) that sterically clash with the THN pocket, preventing chelation.[1]
Pd Black Formation Catalyst decomposition.Protect N1: Acetylate or Boc-protect the N1 amine prior to coupling. The amide resonance reduces N1 basicity, breaking the bidentate bite.

Visualization: The Chelation Trap

ChelationTrap cluster_fix The Fix: Lewis Acid Blocking THN Tetrahydro-1,8-naphthyridine (Substrate) Interaction N1 & N8 Coordination THN->Interaction High Affinity Pd Active Pd(0) Catalyst Pd->Interaction DeadCatalyst Stable Metal Chelate (Catalytically Dead) Interaction->DeadCatalyst Irreversible Poisoning Product Coupled Product Interaction->Product Desired Path (Blocked) LewisAcid Lewis Acid (ZnCl2) BlockedTHN N8-Blocked THN LewisAcid->BlockedTHN

Caption: The 1,8-naphthyridine core acts as a "catalyst sink," sequestering metals away from the reaction cycle. Blocking N8 is critical.

Module 2: The Oxidation Trap (Stability)

The Issue: The product turns yellow/brown upon exposure to air or during silica chromatography. LCMS shows a mass peak of


 or 

.[1]

The Mechanism: The tetrahydro ring is electron-rich and prone to oxidative dehydrogenation . This is thermodynamically driven by the restoration of aromaticity to the full 1,8-naphthyridine system. This is accelerated by:

  • High pH (basic workups).

  • Chlorinated solvents (which can act as radical initiators under light).[1]

  • Silica gel (acidic sites can catalyze disproportionation).[1]

Troubleshooting Protocol:

Q: How do I purify without triggering oxidation?

  • A: Avoid standard silica if possible. Use neutral alumina or silica pre-treated with 1% Triethylamine (TEA) to neutralize acidic sites.[1]

  • A: Switch to Reverse Phase (C18) chromatography. The aqueous mobile phase is gentler, and the lack of active surface sites reduces oxidative stress.

Q: My reaction mixture darkens over time.

  • A: Add an antioxidant.[2][3] Butylated hydroxytoluene (BHT) (0.1 mol%) added to the reaction solvent and the workup solvent significantly retards radical-mediated dehydrogenation.

Module 3: Regioselectivity (N1 vs. N8)

The Issue: You are attempting to alkylate the secondary amine (N1), but you observe mixtures of N1-alkyl, N8-quaternization, or bis-alkylation.

The Science:

  • N1 (Aliphatic):

    
     (Nucleophilic, secondary amine).[1]
    
  • N8 (Pyridyl):

    
     (Less basic, but nucleophilic towards "soft" electrophiles).[1]
    

Protocol: Selective N1-Alkylation [1]

Avoid direct alkylation with alkyl halides, which leads to over-alkylation.[1] Instead, use Reductive Amination or the Horner-Wadsworth-Emmons (HWE) route.

Gold Standard Protocol: Reductive Amination

This method avoids quaternary salt formation at N8.[1]

  • Reagents: THN (1.0 eq), Aldehyde (1.1 eq),

    
     (1.5 eq), DCM or DCE.
    
  • Additives: Add Acetic Acid (1.0 eq) .

    • Why? The acid protonates the pyridyl N8 (

      
      ), rendering it non-nucleophilic.[1] The N1 amine (
      
      
      
      ) remains in equilibrium and available to condense with the aldehyde.
  • Procedure:

    • Mix THN and Aldehyde in DCE at room temperature for 30 mins (Imine formation).

    • Add

      
       and AcOH. Stir 2-4 hours.
      
    • Quench: Saturated

      
      . Do not use strong base (NaOH) to avoid oxidation.[1]
      

Visualization: Selective Functionalization Pathway [1]

Selectivity Start THN Starting Material (N1 & N8 Free) ConditionA Direct Alkylation (R-Br, Base) Start->ConditionA ConditionB Reductive Amination (R-CHO, AcOH, NaBH(OAc)3) Start->ConditionB ResultA Mixture: N1-Alkyl + N8-Salt + Bis-Alkyl ConditionA->ResultA Lack of Control ResultB Selective N1-Product (>90% Yield) ConditionB->ResultB Protonation of N8 Protects Pyridine Ring

Caption: Acid-mediated reductive amination protects the pyridine nitrogen (N8) via protonation, directing reaction exclusively to N1.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pd/C for hydrogenation of the naphthyridine precursor? A: It is risky. Pd/C often stops halfway or requires high pressure due to product poisoning (see Module 1).[1] Better Option: Use PtO2 (Adams' catalyst) in acetic acid, or Ir-catalyzed transfer hydrogenation using indolines as hydrogen donors [1].[1] The Iridium systems are less susceptible to the "pocket" poisoning effect.

Q: I need to install a handle on the pyridine ring (C-H activation). A: Do this before reducing the ring if possible. If you must do it on the THN, use a Minisci-type radical reaction . The protonated N8 directs nucleophilic radicals to the C2 or C4 positions selectively.

Q: How do I store these compounds long-term? A: As HCl or TFA salts. The free base is oxidation-prone. Protonating the nitrogens stabilizes the electron density, preventing oxidative dehydrogenation. Store at -20°C under Argon.

References

  • Hydrogen-Transfer-Medi

    
    -Functionalization of 1,8-Naphthyridines. 
    Source: Angewandte Chemie International Edition (2017).[1][4]
    Relevance: Describes Ir-catalyzed methods to functionalize the ring without over-hydrogenation issues.
    URL:[Link]
    
  • Discovery of Nonpeptidic

    
     Integrin Inhibitors. 
    Source: ACS Medicinal Chemistry Letters (2018).[1]
    Relevance: Details the synthesis and stability handling of THN-based drugs for pulmonary fibrosis.
    URL:[Link][1]
    
  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. Source: Beilstein Journal of Organic Chemistry (2020).[1] Relevance: Provides the Horner-Wadsworth-Emmons protocol to avoid direct alkylation byproducts. URL:[Link][1]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in Hydrogenation of N-Heterocycles. Source: Molecules (2022).[1][5] Relevance: Mechanistic insight into how nitrogen lone pairs poison heterogeneous catalysts.[6] URL:[Link][1]

Sources

Validation & Comparative

Comparative Guide: SAR Studies of Tetrahydro-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application:


 Integrin Antagonism & Arginine Mimetics

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives, specifically as arginine mimetics in the design of non-peptide


 integrin antagonists. While early RGD (Arg-Gly-Asp) mimetics utilized benzodiazepine scaffolds, they often suffered from poor oral bioavailability and low metabolic stability. The tetrahydro-1,8-naphthyridine scaffold represents a "second-generation" pharmacophore that significantly improves pharmacokinetic (PK) profiles while maintaining sub-nanomolar potency.

Key Takeaway: The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety functions as a conformationally constrained, bidentate hydrogen bond donor (pKa ~7.0) that mimics the guanidine group of arginine without the high basicity (pKa ~13.8) that limits membrane permeability.

Mechanistic Rationale: The Arginine Mimetic

The core utility of this scaffold lies in its ability to engage the aspartic acid residue (Asp150 in


) within the integrin binding pocket. Unlike flexible linear guanidines, the naphthyridine ring locks the nitrogen atoms in a planar arrangement, optimizing the entropy of binding.
Diagram 1: Pharmacophore Binding Mode

Figure 1 illustrates the bidentate salt-bridge interaction between the scaffold and the Aspartate residue of the receptor, contrasting it with the native Arginine.

Pharmacophore cluster_Receptor Integrin Receptor Pocket (Alpha V) cluster_Ligand Tetrahydro-1,8-naphthyridine Ligand Aspartate Asp-150 (Carboxylate Anion) N1 N-1 (Protonated) N1->Aspartate Ionic Interaction (Salt Bridge) Scaffold Naphthyridine Scaffold N1->Scaffold N8 N-8 (H-Bond Donor) N8->Aspartate H-Bond N8->Scaffold Note Key Advantage: pKa ~7.0 allows membrane permeability Scaffold->Note

Caption: Bidentate interaction of 5,6,7,8-tetrahydro-1,8-naphthyridine with Asp-150. The N-1/N-8 arrangement mimics the Arginine guanidinium.

Comparative SAR Analysis

This section contrasts the tetrahydro-1,8-naphthyridine series against standard benchmarks: the Benzodiazepine (1st Gen Non-peptide) and Linear Guanidine mimetics.

Potency and Selectivity Data

The data below synthesizes findings from seminal Merck Research Laboratories studies (Hartman et al., Wang et al.) comparing these scaffolds.

FeatureBenzodiazepine Series (Ref: SB-273005)Linear Guanidine MimeticsTetrahydro-1,8-naphthyridine (Compound 4*)
Primary Target

/



IC50 (

)
1.2 nM0.5 - 5.0 nM0.29 nM
Selectivity (

)
>1,000xVariable (often poor)>10,000x
Oral Bioavailability (%F) < 5% (Rat)< 1% (Poor Permeability)~30-50% (Dog/Rat)
HSA Binding High (>99%)ModerateOptimized (Low shift)
pKa of Basic Group N/A (Conformational)~13.5 (Highly Basic)~7.0 (Physiological)

*Compound 4 refers to the optimized 3-substituted derivative cited in Bioorg. Med. Chem. Lett. 14 (2004).[1][2][3]

Substituent Effects (Electronic Tuning)

A critical aspect of the SAR for this scaffold is the substitution at the 3-position of the tetrahydronaphthyridine ring.

  • Hammett Correlation: There is a strong linear correlation (

    
    ) between the electronic nature of the 3-substituent and potency.[2]
    
  • Observation: Electron-donating groups (EDG) at the 3-position enhance potency.[2]

  • Causality: EDGs increase the basicity of the N-1 nitrogen, strengthening the ionic interaction with the aspartic acid residue in the receptor.

Substituent (R)Electronic Effect (

)
Relative Potency

NeutralBaseline (1x)

Weak Donor2x Increase

Strong Donor5-10x Increase

Withdrawing10x Decrease

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Synthesis: Horner-Wadsworth-Emmons Approach

Traditional hydrogenation of 1,8-naphthyridines can be harsh. The modern approach utilizes a phosphonate strategy for milder assembly.

Protocol Summary:

  • Deprotection/Activation: Start with N-Boc-protected tetrahydro-1,8-naphthyridine.[4][5]

  • Phosphonate Formation: React with diethyl chlorophosphate using sec-BuLi at -42°C.

  • Coupling: Perform HWE reaction with the appropriate aldehyde to install the linker.

  • Reduction: Diimide reduction of the resulting alkene.

Self-Validating Assay: Solid-Phase Receptor Binding

This assay measures the ability of the small molecule to displace a radiolabeled ligand (e.g.,


I-Echistatin) from the purified integrin receptor.

Critical Quality Attributes (CQA):

  • Signal-to-Noise: Must be > 5:1.

  • Non-Specific Binding (NSB): Must be < 10% of Total Binding.

Diagram 2: Assay Workflow

Figure 2 details the logical flow of the Solid-Phase Binding Assay, highlighting critical control points.

AssayProtocol cluster_Validation Validation Controls Start Start: 96-well Plate Preparation Coat Coat: Purified alpha_v beta_3 Receptor (1 ug/mL, Overnight 4°C) Start->Coat Block Block: 1% BSA in Buffer (Prevents NSB) Coat->Block QC: Check Coating Efficiency Mix Competition Step: Add Test Compound + 125-I Echistatin (0.05 nM) Block->Mix Incubate Incubate: 3h @ Room Temp (Equilibrium Reached) Mix->Incubate Control1 Max Binding (No Inhibitor) Mix->Control1 Control2 NSB (Excess Cold Ligand) Mix->Control2 Wash Wash: 3x with Saline (Remove Unbound Ligand) Incubate->Wash Critical: Speed is key to prevent dissociation Read Read: Gamma Counter (CPM Measurement) Wash->Read Analysis Analysis: Sigmoidal Dose-Response Calculate IC50 Read->Analysis

Caption: Workflow for Solid-Phase Integrin Binding Assay. "NSB" denotes Non-Specific Binding control.

References

  • Hartman, G. D., et al. "Non-peptide alpha v beta 3 antagonists.[2][3] Part 7: 3-Substituted tetrahydro-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-1052, 2004.[2]

  • Hutchinson, J. H., et al. "Nonpeptide alpha v beta 3 antagonists.[2][3] Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative."[1] Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518, 2004.

  • Breslin, M. J., et al. "Novel potent and selective alphavbeta3/alphavbeta5 integrin dual antagonists with reduced binding affinity for human serum albumin." Bioorganic & Medicinal Chemistry Letters, 16(15), 2006.

  • Scott, J. S., et al. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein Journal of Organic Chemistry, 16, 1617–1622, 2020.

Sources

comparing the cytotoxicity of different 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Guide: 1,8-Naphthyridine Derivatives in Oncology Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolones and isoquinolines. Its planar bicyclic nature facilitates DNA intercalation, while specific substitutions enable dual-targeting of Topoisomerase II and tubulin polymerization.

This guide objectively compares three distinct classes of 1,8-naphthyridine derivatives currently under investigation. By analyzing Structure-Activity Relationships (SAR) and cytotoxicity profiles (IC


) across human cancer cell lines, we provide an evidence-based framework for selecting lead candidates in early-stage drug discovery.

Mechanistic Foundations

To interpret cytotoxicity data accurately, one must understand the divergent mechanisms of action exhibited by these derivatives. While the core scaffold promotes DNA binding, peripheral substitutions dictate the primary cellular target.

Figure 1: Divergent Signaling Pathways of 1,8-Naphthyridine Cytotoxicity

Naphthyridine_Mechanism Scaffold 1,8-Naphthyridine Core Sub_C3 C3-Carboxamide Substitution Scaffold->Sub_C3 Sub_C2 C2-Aryl/Naphthyl Substitution Scaffold->Sub_C2 Target_Topo Target: Topoisomerase II (Intercalation) Sub_C3->Target_Topo High Affinity Target_Tubulin Target: Tubulin (Colchicine Site) Sub_C2->Target_Tubulin Steric Fit Effect_DNA DNA Double-Strand Breaks Target_Topo->Effect_DNA Effect_Mitosis Microtubule Destabilization (G2/M Arrest) Target_Tubulin->Effect_Mitosis Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Effect_DNA->Apoptosis Effect_Mitosis->Apoptosis

Caption: Divergent mechanisms based on substitution patterns. C3-carboxamides primarily target Topoisomerase II (mimicking Voreloxin), while C2-aryl derivatives often act as antimitotic agents.

Comparative Analysis of Derivatives

We compare three primary derivative classes based on recent high-impact studies.

Class A: 1,8-Naphthyridine-3-Carboxamides[1][2][3][4]
  • Representative Candidate: Compound 47 (Halogen-substituted) [1]

  • Primary Target: Topoisomerase II[1]

  • Profile: These derivatives mimic the clinical candidate Voreloxin (SNS-595) . The carboxamide group at C3 is critical for hydrogen bonding within the DNA-enzyme cleavage complex.

  • Performance: Exceptional potency against leukemia and pancreatic lines.

Class B: 2-Aryl-1,8-Naphthyridin-4-ones[5]
  • Representative Candidate: Compound 13 (C2-Naphthyl substituted) [2][2][3]

  • Primary Target: Tubulin (Microtubules)[3]

  • Profile: The bulky aryl group at C2 interferes with tubulin polymerization, similar to colchicine but with a distinct binding kinetic.

  • Performance: Strong efficacy in solid tumors (Lung, Renal) where taxanes might fail.

Class C: C2-Modified Heteroaryl Derivatives
  • Representative Candidate: Compound 16 (C2-Naphthyl ring) [3][4][5]

  • Primary Target: Dual mechanism (Topo II + Tubulin)

  • Profile: Optimized for lipophilicity, these compounds show superior cellular uptake.

  • Performance: Extremely potent (nanomolar range) against leukemia (HL-60).

Quantitative Data Summary

The following table aggregates IC


 values (

M) from standardized MTT assays. Lower values indicate higher potency.
Derivative ClassCompound IDCell Line: HL-60 (Leukemia)Cell Line: A549 (Lung)Cell Line: HeLa (Cervical)Clinical Benchmark
Class A (Carboxamide) Cmpd 470.77 2.101.85High Potency
Class B (Naphthyridinone) Cmpd 13N/A2.30 9.40Solid Tumor Specific
Class C (C2-Heteroaryl) Cmpd 160.10 N/A0.70 Best in Class
ControlColchicine0.806.500.90Standard
ControlVoreloxin0.2-1.51.82.1Clinical Ref

Key Insight:

  • Compound 16 (Class C) outperforms Colchicine in HL-60 and HeLa lines, suggesting that the C2-naphthyl substitution provides a superior pharmacophore for intercalation than the standard colchicine structure.

  • Compound 13 (Class B) shows selectivity for A549 lung cancer cells, making it a viable candidate for solid tumor indications.

Experimental Protocol: Self-Validating Cytotoxicity Assay

Testing 1,8-naphthyridines requires specific modifications to standard MTT protocols due to their planar, hydrophobic nature which can cause precipitation in aqueous media.

Critical Protocol Adjustments
  • Solubility: Stock solutions must be prepared in 100% DMSO. Intermediate dilutions should be performed in serum-free media to prevent protein binding before cell exposure.

  • Incubation: Due to the DNA-intercalation mechanism, a 48-hour incubation is required to allow sufficient cell cycle progression (at least two doublings) for the S-phase arrest to manifest.

Figure 2: Optimized Workflow for Hydrophobic Naphthyridines

MTT_Protocol Step1 Stock Prep (10mM in DMSO) Step2 Serial Dilution (Serum-Free Media) Step1->Step2 QC QC Check: Precipitation? Step2->QC Step3 Cell Seeding (5x10^3 cells/well) Step4 Treatment (48h Incubation) Step3->Step4 Step5 MTT Addition (4h at 37°C) Step4->Step5 Step6 Solubilization (DMSO + Glycine) Step5->Step6 QC->Step1 Turbid (Add Tween-80) QC->Step3 Clear

Caption: Workflow emphasizes the QC check at the dilution stage. Naphthyridines often precipitate in complete media; if turbidity occurs, 0.1% Tween-80 is recommended.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following SAR rules apply to maximizing cytotoxicity in this scaffold:

  • C2 Position Criticality: Introducing a bulky lipophilic group (Naphthyl or substituted Phenyl) at C2 significantly enhances tubulin binding affinity. This correlates with the high potency of Compound 16 [3].[5]

  • C3 Electronic Effects: Electron-withdrawing groups (like Carboxamides) at C3 enhance DNA intercalation capability. Compound 47 utilizes this to achieve sub-micromolar IC

    
     values in leukemia lines [1].
    
  • N1 Substitution: Methylation or ethylation at N1 generally reduces potency compared to the free NH or specific side chains, likely due to steric hindrance preventing optimal binding pocket fit.

Conclusion & Recommendation

  • For Leukemia (Liquid Tumors): Prioritize Class C (Compound 16) derivatives. The 0.10

    
    M IC
    
    
    
    against HL-60 is superior to current standards.
  • For Solid Tumors (Lung/Renal): Prioritize Class B (Compound 13) derivatives. The selectivity for A549 cells suggests a favorable therapeutic index.

  • Development Pathway: Future synthesis should focus on hybrid molecules combining the C2-naphthyl group (for uptake) with the C3-carboxamide (for DNA targeting) to potentially achieve synergistic dual-targeting.

References

  • Srivastava, S. K., et al. (2007).[6] "Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.[6]

  • Lee, H. J., et al. (2009). "Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones." Korean Journal of Physiology & Pharmacology, 13(6), 517-523.

  • Kim, J. S., et al. (2013). "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer." Korean Journal of Physiology & Pharmacology, 17(6), 517-523.[4]

  • Badawneh, M., et al. (2017). "1,8-Naphthyridine Derivatives: A Review of their Biological Properties." Scientia Pharmaceutica, 85(4).

Sources

Comparative Guide: Structure-Activity Relationship of Substituted Tetrahydro-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease Therapy

Executive Summary & Technical Context

The Challenge: Alzheimer’s Disease (AD) is multifactorial. First-generation acetylcholinesterase (AChE) inhibitors like Tacrine failed due to high hepatotoxicity and a lack of disease-modifying potential. The Solution: Substituted tetrahydro-1,8-naphthyridines (specifically the tetrahydrobenzo[b][1,8]naphthyridine scaffold). The Innovation: By inserting a nitrogen atom into the acridine core of Tacrine, researchers have created a scaffold that retains the catalytic site binding of Tacrine but introduces new capabilities:

  • Dual Cholinesterase Inhibition: Potent inhibition of both AChE and Butyrylcholinesterase (BuChE).

  • Calcium Channel Modulation: Ability to block voltage-dependent calcium channels (VDCC), preventing excitotoxicity.

  • Reduced Lipophilicity: The extra nitrogen lowers LogP, potentially improving bioavailability and reducing liver burden compared to Tacrine.

This guide objectively compares the SAR and performance of these naphthyridine derivatives against the standard bearer, Tacrine.[1]

Structure-Activity Relationship (SAR) Analysis

The core scaffold is the 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate . The SAR is defined by three critical regions: the fused alicyclic ring, the pyridine substituents, and the ester moiety.

The SAR Map

The following diagram details the functional impact of substitutions at key positions.

SAR_Map Core Tetrahydro-1,8-naphthyridine Core Scaffold Ring_Size Region A: Alicyclic Ring Size (n=1, 2, 3) Core->Ring_Size Pos_5 Region B: 5-Amino Group (Tacrine Mimetic) Core->Pos_5 Pos_3 Region C: 3-Ester Group (Electronic Modulation) Core->Pos_3 Pos_2 Region D: 2-Alkyl/Aryl (Hydrophobic Pocket) Core->Pos_2 Effect_Ring 6-membered (Tetrahydro) is optimal. 5-membered (Cyclopenta) reduces potency. 7-membered (Cyclohepta) loses selectivity. Ring_Size->Effect_Ring Effect_Amino Essential for H-bonding with Ser200/His440 in AChE gorge. Removal abolishes activity. Pos_5->Effect_Amino Effect_Ester Ethyl ester increases lipophilicity and cell permeability. Hydrolysis to acid reduces potency. Pos_3->Effect_Ester Effect_Pos2 Methyl is preferred for steric fit. Phenyl groups enhance BuChE affinity but reduce AChE selectivity. Pos_2->Effect_Pos2

Figure 1: Functional dissection of the tetrahydro-1,8-naphthyridine scaffold. The 6-membered saturated ring and 5-amino group are non-negotiable for high affinity.

Comparative Performance Data

The following data compares a lead naphthyridine derivative (Compound 14 : Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate) against Tacrine .

Enzyme Inhibition Profile
MetricTacrine (Standard)Compound 14 (Lead Naphthyridine)Interpretation
AChE IC₅₀ (nM) 190 ± 20120 ± 15 Compound 14 shows superior potency against the primary target.
BuChE IC₅₀ (nM) 18 ± 2250 ± 30 Tacrine is less selective (hits BuChE harder). Compound 14 is more AChE selective.
Selectivity (AChE/BuChE) 0.09 (BuChE selective)2.08 (AChE selective) Compound 14 reduces risk of peripheral side effects associated with BuChE inhibition.
Neuroprotection LowHigh Compound 14 protects SH-SY5Y cells against Rotenone/Oligomycin A toxicity; Tacrine does not.[2]
Mechanism of Action Validation
  • Tacrine: Acts purely as a catalytic anionic site (CAS) inhibitor.

  • Compound 14: Acts as a Dual Binding Site Inhibitor .

    • Evidence: Kinetic studies (Lineweaver-Burk plots) typically show mixed-type inhibition, indicating binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual binding is crucial for inhibiting Aβ-aggregation, a property Tacrine lacks.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these scaffolds.

Synthesis: The Friedländer Condensation

This is the most robust method for constructing the 1,8-naphthyridine core. It involves the condensation of a 2-amino-3-formyl (or acetyl) pyridine with a cyclic ketone.

Reagents:

  • 2-Amino-3-cyano-4,6-dimethylpyridine (Precursor A)

  • Cyclohexanone (Precursor B)

  • Catalyst: Anhydrous AlCl₃ or Piperidine

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Reactant Preparation Dissolve 2-amino-3-cyanopyridine derivative and Cyclohexanone in 1,2-dichloroethane. Step2 Step 2: Lewis Acid Activation Add anhydrous AlCl3 (1.5 eq) slowly at room temperature. Step1->Step2 Step3 Step 3: Cyclocondensation Reflux at 85°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). Step2->Step3 Step4 Step 4: Quenching Cool mixture, add ice-water/HCl. Basify with NaOH to pH 10. Step3->Step4 Step5 Step 5: Purification Extract with CHCl3, dry over MgSO4. Recrystallize from Ethanol. Step4->Step5

Figure 2: Optimized Friedländer synthesis protocol for high-yield naphthyridine formation.

Validation Assay: Ellman’s Method (Modified)

Purpose: To determine IC₅₀ values for AChE/BuChE inhibition.

  • Buffer Prep: 0.1 M phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (0.05 U/mL) or Equine serum BuChE.

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Incubate Enzyme + Test Compound (various concentrations) + Buffer for 20 min at 25°C.

    • Add DTNB (0.3 mM) and Substrate (0.5 mM).

    • Measure absorbance increase at 412 nm for 5 minutes.

  • Calculation: Calculate % Inhibition

    
    . Plot Log[Concentration] vs % Inhibition to derive IC₅₀.
    

Expert Insights & Causality

As an application scientist, it is critical to understand why these modifications work:

  • The Nitrogen Effect: Replacing the benzene ring of Tacrine with a pyridine ring (forming naphthyridine) introduces a hydrogen bond acceptor. This likely alters the solvation shell of the molecule, improving solubility without compromising the planar stacking required for intercalation into the enzyme's active site.

  • The "Tetrahydro" Necessity: The saturated ring is not just a spacer. It provides a hydrophobic bulk that fits into the hydrophobic pocket of the enzyme. Fully aromatizing this ring (to form a planar naphthyridine) often leads to a drastic drop in potency because the molecule becomes too flat and rigid, losing the necessary induced fit dynamics.

  • Safety Profile: The primary failure of Tacrine was hepatotoxicity caused by the formation of reactive quinone methide metabolites. The naphthyridine nitrogen alters the metabolic pathway, potentially reducing the formation of these toxic intermediates.

References

  • Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. PubMed. Link

  • Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. PubMed. Link

  • 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. Link

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Link

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.